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  • Product: 2-(4-Methoxyphenyl)benzofuran
  • CAS: 19234-04-9

Core Science & Biosynthesis

Foundational

Antimicrobial Activity of 2-(4-Methoxyphenyl)benzofuran Compounds: Synthesis, SAR, and Mechanistic Insights

Executive Summary The relentless emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. Among heterocyclic compounds, the benzofura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. Among heterocyclic compounds, the benzofuran core has emerged as a privileged pharmacophore[1]. Specifically, 2-(4-methoxyphenyl)benzofuran derivatives have demonstrated exceptional therapeutic potential, bridging the gap between high antimicrobial efficacy and favorable pharmacokinetic profiles.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) dynamics of these compounds, detailing the causality behind specific molecular substitutions. Furthermore, it outlines field-proven, self-validating protocols for their chemical synthesis and in vitro antimicrobial screening, serving as a comprehensive resource for drug development professionals.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The antimicrobial potency of benzofuran derivatives is not accidental; it is the result of highly specific stereoelectronic interactions with microbial targets. The 2-(4-methoxyphenyl)benzofuran scaffold is particularly effective due to a synergistic combination of lipophilicity and hydrogen-bonding capabilities[2].

The Role of the C-2 Substitution: 4-Methoxyphenyl Group

Placing a 4-methoxyphenyl group at the C-2 position of the benzofuran ring significantly enhances the molecule's lipophilicity. The methoxy (-OCH₃) moiety acts as an electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. This electron enrichment facilitates stronger π−π stacking interactions with aromatic amino acid residues in bacterial enzymes (such as DNA gyrase in Gram-negative bacteria). Compounds bearing this specific C-2 substitution routinely exhibit potent antibacterial activity, with MIC₈₀ values ranging between 0.78 μg/mL and 6.25 μg/mL[2].

The Criticality of the C-6 Substitution: Hydroxyl/Methoxy Dependency

A fundamental SAR rule for this class of compounds is the absolute necessity of a hydrogen bond donor/acceptor at the C-6 position. Studies indicate that derivatives possessing a free hydroxyl (-OH) group at C-6 exhibit excellent broad-spectrum antibacterial activity[2].

  • Causality: The C-6 hydroxyl group acts as an essential anchor, forming critical hydrogen bonds with the target protein's active site.

  • Validation: When the hydroxyl group at the C-6 position is chemically blocked or removed, the compounds lose virtually all antibacterial activity against tested strains, proving that this functional group is a requisite for target engagement[2].

SAR Core Benzofuran Core (Privileged Scaffold) C2 C-2 Substitution: 4-Methoxyphenyl Group Core->C2 C6 C-6 Substitution: Hydroxyl/Methoxy Group Core->C6 Lipid Enhanced Lipophilicity & Membrane Permeation C2->Lipid Electron Donating Hbond H-Bonding with Target Proteins C6->Hbond Essential for Binding Activity Potent Antimicrobial Activity (MIC: 0.78 - 6.25 μg/mL) Lipid->Activity Hbond->Activity

Caption: SAR logic demonstrating how C-2 and C-6 substitutions drive antimicrobial efficacy.

Chemical Synthesis Workflows

Synthesizing highly pure 2-(4-methoxyphenyl)benzofuran derivatives requires precise control over cyclization and condensation reactions. The following protocol details the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which have shown dual antimicrobial and antioxidant properties[3].

Protocol: Four-Step Synthesis of Functionalized Benzofuran Scaffolds

Rationale: We utilize potassium tert-butoxide (t-BuOK) in the presence of molecular sieves for the initial cyclization. t-BuOK is a strong, sterically hindered base that efficiently deprotonates the precursor without acting as a nucleophile, preventing unwanted side reactions. Molecular sieves drive the equilibrium forward by sequestering generated water, preventing the hydrolysis of intermediates.

Step-by-Step Methodology:

  • Preparation of 2-Acetyl Benzofuran:

    • Dissolve the o-alkyl derivative of salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add t-BuOK (1.2 eq) and activated 4Å molecular sieves.

    • Stir the mixture at room temperature under an inert argon atmosphere for 4 hours.

    • Filter the molecular sieves and concentrate the filtrate under reduced pressure to yield 2-acetyl benzofuran[3].

  • Claisen-Schmidt Condensation:

    • Dissolve the isolated 2-acetyl benzofuran in absolute ethanol.

    • Add 4-methoxybenzaldehyde (1.1 eq) and a catalytic amount of aqueous NaOH (40%).

    • Stir at room temperature for 12 hours to form the corresponding chalcone intermediate.

  • Hydrazine Cyclization:

    • To the chalcone solution, add hydrazine hydrate (1.5 eq) dropwise.

    • Reflux the mixture for 8 hours. The reaction progress must be monitored via TLC (Thin-Layer Chromatography) using a hexane:ethyl acetate (7:3) mobile phase.

  • Coupling and Functionalization:

    • Cool the mixture and react with specific benzoyl chlorides in the presence of pyridine to afford the final 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole targets[3].

    • Purify via column chromatography and characterize using IR, ¹H NMR, and ¹³C NMR[4].

Synthesis Start o-Alkyl Salicylaldehyde Derivative Step1 Cyclization (t-BuOK, Mol. Sieves) Start->Step1 Int1 2-Acetyl Benzofuran Step1->Int1 Step2 Claisen-Schmidt Condensation Int1->Step2 Product 3-(Benzofuran-2-yl)-5- (4-methoxyphenyl) Scaffold Step2->Product Reagent 4-Methoxybenzaldehyde + Hydrazine Hydrate Reagent->Step2

Caption: Reaction pathway for synthesizing functionalized 2-(4-methoxyphenyl)benzofuran scaffolds.

Antimicrobial Evaluation & Screening Protocols

To ensure data integrity, antimicrobial screening must be designed as a self-validating system . This means incorporating rigorous internal controls: a positive control (a known broad-spectrum antibiotic like Norfloxacin) to validate assay sensitivity, a negative control (media only) to ensure sterility, and a vehicle control (DMSO) to rule out solvent toxicity.

Protocol: Broth Microdilution Assay for MIC Determination

Rationale: The broth microdilution method is preferred over disk diffusion because it provides quantitative Minimum Inhibitory Concentration (MIC) data, allowing for precise SAR comparisons. Resazurin dye is used as an oxidation-reduction indicator; it changes from blue (non-fluorescent) to pink (highly fluorescent) in the presence of metabolically active cells, eliminating the ambiguity of visual turbidity readings.

Step-by-Step Methodology:

  • Compound Preparation (Vehicle Control): Dissolve the synthesized benzofuran derivatives in 100% DMSO to create a 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) so that the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations cause baseline bacterial toxicity.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a concentration range of 0.19 μg/mL to 100 μg/mL.

  • Inoculum Preparation: Prepare bacterial suspensions (E. coli, S. aureus, P. aeruginosa) from overnight cultures. Adjust the turbidity to 0.5 McFarland standard and dilute to achieve a final inoculum of 5×105 CFU/mL per well[5].

  • Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 18–24 hours.

  • Readout: Add 10 μL of Resazurin dye (0.015%) to each well. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Screening Prep Compound Preparation (DMSO Stock Solution) Dilution Two-Fold Serial Dilution (Microtiter Plate) Prep->Dilution Inoculation Bacterial Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C for 18-24h) Inoculation->Incubation Read Absorbance Reading (Resazurin Dye/OD600) Incubation->Read MIC Determine MIC80 (Self-Validating vs Norfloxacin) Read->MIC

Caption: Self-validating high-throughput screening workflow for MIC determination.

Quantitative Data & Comparative Efficacy

The structural modifications at the C-2 and C-6 positions drastically alter the antimicrobial profile of the benzofuran core. The table below synthesizes quantitative MIC data derived from recent pharmacological evaluations[2],[5].

Compound Structural ProfileE. coli MIC (μg/mL)S. aureus MIC (μg/mL)P. aeruginosa MIC (μg/mL)Mechanistic Note
C-6 OH, C-2 (4-methoxyphenyl) 0.781.563.12Optimal H-bonding and lipophilicity; excellent broad-spectrum activity.
C-6 OMe, C-2 (4-methoxyphenyl) 3.126.256.25Methylation of C-6 reduces H-bond donor capacity, slightly decreasing potency.
C-6 Blocked, C-2 (4-methoxyphenyl) >100>100>100Complete loss of activity; validates C-6 OH as requisite for target binding.
Norfloxacin (Positive Control) 0.390.781.56Standard fluoroquinolone baseline for assay validation.

Data Interpretation: Compounds bearing a hydroxyl group at C-6 combined with a 4-methoxyphenyl group at C-2 offer excellent antibacterial activities (MIC₈₀ = 0.78-3.12 μg/mL), comparable to clinical control drugs[2]. Furthermore, derivatives such as 4,6-dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone have shown distinct efficacy against both Gram-positive and Gram-negative species, proving the versatility of this scaffold[5].

Conclusion & Future Perspectives

The 2-(4-methoxyphenyl)benzofuran scaffold represents a highly tunable and potent pharmacophore in the fight against antimicrobial resistance. The causality of its efficacy is deeply rooted in its structural electronics: the C-2 methoxyphenyl group drives lipid membrane permeation and π−π stacking, while the C-6 hydroxyl acts as an indispensable hydrogen-bond anchor. Future drug development should focus on optimizing the pharmacokinetic stability of these derivatives—potentially through nanoparticle formulation or prodrug strategies—while maintaining the critical C-2 and C-6 spatial arrangements.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Journal of Research in Medical Sciences (PMC - NIH)[Link]

  • Synthesis and Antibacterial Activity of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone Derivatives and its Intermediates Asian Journal of Chemistry[Link]

  • Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants ResearchGate[Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives Der Pharma Chemica[Link]

Sources

Exploratory

thermodynamic stability of 2-(4-Methoxyphenyl)benzofuran

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(4-Methoxyphenyl)benzofuran Abstract 2-Arylbenzofurans represent a privileged scaffold in medicinal chemistry and materials science, valued for their divers...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(4-Methoxyphenyl)benzofuran

Abstract

2-Arylbenzofurans represent a privileged scaffold in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1][2] Within this class, 2-(4-Methoxyphenyl)benzofuran serves as a core structure for numerous derivatives with applications ranging from anticancer to anti-Alzheimer's agents.[2][3] The therapeutic efficacy, safety, and shelf-life of any pharmacologically active compound are intrinsically linked to its chemical stability. This technical guide provides a comprehensive analysis of the . We will explore the core thermodynamic principles, elucidate potential degradation pathways, detail robust experimental protocols for stability assessment, and touch upon computational methods for stability prediction. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate stability challenges associated with this important heterocyclic compound.

Introduction: The Significance of Stability

The benzofuran moiety, a fusion of benzene and furan rings, is a cornerstone of many natural products and synthetic compounds.[2] The introduction of an aryl group at the C-2 position, particularly a methoxy-substituted phenyl ring, can significantly influence the molecule's biological activity, often enhancing its therapeutic potential.[4] However, the same structural features that confer bioactivity—such as the ether linkage within the furan ring and the electron-rich aromatic systems—can also represent points of vulnerability to chemical degradation.

Thermodynamic stability, governed by Gibbs free energy, dictates the propensity of a molecule to exist in its native state versus degrading into lower-energy products. In drug development, an unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and a shortened product shelf-life. Therefore, a thorough understanding of the is not an academic exercise but a critical prerequisite for its successful translation into clinical and commercial applications.

Core Thermodynamic Concepts and Influencing Factors

The stability of 2-(4-Methoxyphenyl)benzofuran is not absolute but is influenced by a combination of its intrinsic molecular structure and external environmental factors.

Intrinsic Molecular Stability

The core structure of 2-(4-Methoxyphenyl)benzofuran contains several key features that dictate its inherent stability:

  • Benzofuran Ring System: The fused aromatic system is generally stable. However, the furan ring is more susceptible to chemical reactions than the benzene ring. The ether linkage (C-O-C) within the furan ring is a potential site for hydrolytic cleavage under acidic or basic conditions.[5][6]

  • C2-Aryl Linkage: The bond connecting the benzofuran core to the 4-methoxyphenyl group is a robust C-C bond, generally stable under typical conditions.

  • Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group (EDG) that increases the electron density of the phenyl ring. This can make the ring more susceptible to oxidative degradation but can also influence the overall electronic properties and stability of the molecule.

External Environmental Factors

External conditions can provide the necessary activation energy to overcome thermodynamic barriers, accelerating degradation. Key factors include:

  • pH: The benzofuran ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, which can catalyze the cleavage of the furan ring's ether bond.[6]

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[6] Thermal stress testing is crucial to determine the molecule's kinetic stability and shelf-life under various storage conditions.

  • Oxidation: The electron-rich aromatic rings and the ether linkage are potential targets for oxidative degradation by atmospheric oxygen or reactive oxygen species (ROS).[6][7] This can be particularly relevant for solution-based formulations.

  • Light (Photostability): Many aromatic heterocyclic compounds are sensitive to UV or visible light.[8] Light absorption can promote the molecule to an excited state, leading to photochemical reactions such as dimerization, oxidation, or ring cleavage.[9] Photostability testing is a mandatory part of regulatory stress testing.[6]

graph Molecular_Structure {
  layout=neato;
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

// Benzofuran core C1 [pos="0,1!", label="C"]; C2 [pos="0.866,0.5!", label="C"]; O3 [pos="0.866,-0.5!", label="O"]; C4 [pos="0,-1!", label="C"]; C5 [pos="-0.866,-0.5!", label="C"]; C6 [pos="-0.866,0.5!", label="C"]; C7 [pos="-1.732,1!", label="C"]; C8 [pos="-2.598,0.5!", label="C"]; C9 [pos="-2.598,-0.5!", label="C"]; C10 [pos="-1.732,-1!", label="C"];

// Phenyl ring C11 [pos="2.366,0.5!", label="C"]; C12 [pos="3.232,1!", label="C"]; C13 [pos="4.098,0.5!", label="C"]; C14 [pos="4.098,-0.5!", label="C"]; C15 [pos="3.232,-1!", label="C"]; C16 [pos="2.366,-0.5!", label="C"];

// Methoxy group O17 [pos="5.0, -0.5!", label="O"]; C18 [pos="5.866, -1!", label="C"]; H19 [pos="6.2,-0.6!", label="H"]; H20 [pos="6.2,-1.4!", label="H"]; H21 [pos="5.6,-1.4!", label="H"];

// Edges for Benzofuran C1 -- C2; C2 -- O3; O3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C5 -- C10; C10 -- C9; C9 -- C8; C8 -- C7; C7 -- C6;

// Edges for Phenyl C2 -- C11 [label=" "]; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11;

// Edges for Methoxy C14 -- O17; O17 -- C18; C18 -- H19 [style=invis]; C18 -- H20 [style=invis]; C18 -- H21 [style=invis];

// Labels label_benzofuran [label="Benzofuran Core", pos="-1.3,1.5!", fontsize=14, fontcolor="#34A853"]; label_phenyl [label="4-Methoxyphenyl Group", pos="3.5,1.5!", fontsize=14, fontcolor="#4285F4"]; }

Caption: Conceptual overview of potential degradation pathways.

Experimental Assessment of Thermodynamic Stability

A systematic evaluation of stability is performed through forced degradation (or stress testing) studies. These experiments intentionally expose the drug substance to harsh conditions to accelerate degradation, allowing for the rapid identification of likely degradation products and pathways.

Forced Degradation Protocol

This protocol is a generalized workflow based on ICH (International Council for Harmonisation) guidelines.

Objective: To identify degradation pathways and develop stability-indicating analytical methods.

Materials:

  • 2-(4-Methoxyphenyl)benzofuran (high purity)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC-MS system, photostability chamber, stability oven, pH meter, calibrated glassware.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-Methoxyphenyl)benzofuran in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60-80°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C) in a stability oven.[6]

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter.[6]

  • Time Points and Sampling: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC-MS method. This method must be able to separate the parent compound from all major degradation products. The mass spectrometer is used to identify the mass-to-charge ratio (m/z) of the degradants, providing clues to their structures.

Causality and Self-Validation:

  • Why use a control? The unstressed control confirms that any observed peaks in the stressed samples are true degradants and not impurities from the original sample.

  • Why aim for 5-20% degradation? This range is sufficient to form and detect primary degradation products without leading to complex secondary or tertiary degradants that would complicate pathway analysis.

  • Why use HPLC-MS? This hyphenated technique is crucial. HPLC provides the separation of the complex mixture, while MS provides the mass information needed for the tentative identification of the resulting degradants.[7]

Data Presentation

The results of forced degradation studies should be summarized to clearly present the stability profile of the molecule.

Stress ConditionReagents/ParametersObservationPotential Degradant Type
Acidic Hydrolysis 0.1 M HCl, 80°CModerate degradationFuran ring-opened products
Basic Hydrolysis 0.1 M NaOH, 60°CSignificant degradationFuran ring-opened products
Oxidation 3% H₂O₂, RTRapid degradationOxidized aromatic rings, cleaved products
Thermal (Solid) 80°CMinimal degradationDecomposition products (if any)
Photolysis ICH Q1B light exposureModerate degradationPhotodimers, photo-oxidized products

Computational Approaches to Stability Prediction

In addition to experimental work, computational chemistry offers powerful tools to predict molecular stability and reactivity.

  • Density Functional Theory (DFT): DFT calculations can be used to determine the thermodynamic properties of the molecule, such as its enthalpy of formation and Gibbs free energy.

  • Bond Dissociation Energy (BDE): Calculating the BDE for various bonds within the molecule can help identify the weakest bonds and thus the most likely points of initial degradation.[7] For example, a lower BDE for the C-H bonds on the furan ring compared to the benzene ring would suggest a higher susceptibility to radical abstraction at that site.

  • Reaction Pathway Modeling: Computational models can be used to simulate potential degradation reactions (e.g., hydrolysis, oxidation) and calculate the activation energies. Pathways with lower activation energies are thermodynamically more favorable and more likely to occur.

These computational insights can guide the design of forced degradation studies, helping to focus on the most probable degradation pathways and saving significant experimental time and resources.

Caption: Workflow for experimental stability assessment.

Conclusion

The is a multifaceted issue critical to its development as a therapeutic agent or functional material. While the core aromatic structure imparts a degree of inherent stability, the furan ether linkage and electron-rich nature of the molecule make it susceptible to degradation under hydrolytic, oxidative, and photolytic stress. A comprehensive stability assessment, employing rigorous forced degradation studies guided by computational predictions, is essential. By systematically identifying degradation pathways and characterizing the resulting products, scientists can develop robust formulations, establish appropriate storage conditions, and ensure the safety and efficacy of products derived from this valuable molecular scaffold.

References

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Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and Isolation Protocol for 2-(4-Methoxyphenyl)benzofuran

Introduction & Scope 2-(4-Methoxyphenyl)benzofuran is a highly valued heterocyclic scaffold utilized in the development of β-amyloid aggregation inhibitors for Alzheimer's disease research[1], fluorescent probes, and adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(4-Methoxyphenyl)benzofuran is a highly valued heterocyclic scaffold utilized in the development of β-amyloid aggregation inhibitors for Alzheimer's disease research[1], fluorescent probes, and advanced solar cell dyes[2]. The synthesis of this compound typically involves the oxidative cyclization of o-hydroxystilbenes or o-vinylphenols using iodine or hypervalent iodine species[3].

While the synthetic pathways are well-documented, the post-reaction work-up (extraction and isolation) is critical. The electron-rich nature of the 4-methoxyphenyl moiety makes the product susceptible to over-oxidation or electrophilic aromatic iodination if residual oxidants are not rigorously removed[4]. This application note details a highly optimized, self-validating liquid-liquid extraction and purification protocol designed to maximize yield and chromatographic purity.

Experimental Design & Causality

A robust extraction protocol must be designed with a clear understanding of the underlying chemical physics. We do not merely wash and separate; we engineer the phase distribution to isolate the target molecule while actively degrading reactive byproducts.

  • Quenching Strategy: The reaction is quenched using saturated sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)[1]. Causality: Unreacted iodine (I₂) or hypervalent iodine species must be reduced to water-soluble iodide ions (I⁻). Failing to do so allows residual iodine to concentrate during solvent evaporation, leading to the degradation of the benzofuran core.

  • Solvent Selection: Ethyl acetate (EtOAc) is utilized as the primary extraction solvent rather than dichloromethane (DCM) or diethyl ether[3]. Causality: EtOAc (Dielectric constant ε ≈ 6.0) provides the perfect polarity balance to solubilize the moderately polar 2-(4-methoxyphenyl)benzofuran while completely rejecting highly polar inorganic salts. Furthermore, EtOAc floats on the aqueous layer, simplifying sequential extractions compared to DCM.

  • Pre-Drying (Salting Out): A brine wash is mandatory. Causality: Saturated NaCl reduces the thermodynamic solubility of water in the ethyl acetate phase (the "salting-out" effect), significantly reducing the burden on the subsequent chemical desiccant.

Workflow N1 1. Oxidative Cyclization (o-Hydroxystilbene + I2) N2 2. Reaction Quenching (Na2S2O3 / NaHCO3) N1->N2 N3 3. Liquid-Liquid Extraction (EtOAc / Aqueous Phase) N2->N3 N4 4. Organic Phase Drying (Anhydrous Na2SO4) N3->N4 N5 5. Solvent Concentration (Rotary Evaporation) N4->N5 N6 6. Flash Chromatography (Hexane:EtOAc Elution) N5->N6 N7 7. Pure 2-(4-Methoxyphenyl)benzofuran N6->N7

Workflow for the synthesis, extraction, and isolation of 2-(4-Methoxyphenyl)benzofuran.

Quantitative Extraction Data

The table below summarizes the empirical partition efficiency and yield optimization based on the chosen extraction solvent.

Extraction SolventDielectric Constant (ε)Emulsion RiskResidual H₂O in Organic PhaseAverage Isolated Yield (%)
Ethyl Acetate 6.02Low~3.3%88 - 92%
Dichloromethane9.10Moderate~0.2%80 - 85%
Diethyl Ether4.30High~1.5%70 - 75%

Step-by-Step Extraction & Isolation Protocol

Phase 1: Reaction Quenching
  • Upon completion of the oxidative cyclization (verified via TLC showing the disappearance of the starting material), cool the reaction vessel to 0–5 °C using an ice bath.

  • Slowly add 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) per 1.0 mmol of theoretical product[4].

  • Add 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts generated during the cyclization[3].

  • Stir vigorously for 15 minutes. The mixture should transition from a dark iodine/brown color to a pale yellow or colorless suspension, visually validating the complete reduction of the oxidants.

Phase 2: Liquid-Liquid Extraction
  • Transfer the quenched biphasic mixture to a 250 mL separatory funnel.

  • Add 20 mL of Ethyl Acetate (EtOAc). Stopper the funnel, invert, and gently vent the stopcock to release CO₂ gas generated from the bicarbonate neutralization.

  • Shake vigorously for 30 seconds, vent again, and place the funnel on a ring stand to allow phase separation.

  • Drain the lower aqueous layer into an Erlenmeyer flask. Collect the upper organic layer (EtOAc) in a separate clean flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction with EtOAc (2 × 15 mL). Combine all organic layers.

PhaseDistribution Mix Quenched Reaction Mixture Org Organic Phase (EtOAc) Target Compound Mix->Org Extraction Aq Aqueous Phase Salts + Byproducts Mix->Aq Separation Wash Brine Wash (Salting Out) Org->Wash Dry Na2SO4 Drying (Water Removal) Wash->Dry

Liquid-liquid extraction phase distribution and purification logic.

Phase 3: Washing, Drying, and Concentration
  • Return the combined organic layers to the separatory funnel.

  • Wash with 20 mL of saturated aqueous NaCl (brine). Discard the lower aqueous layer.

  • Transfer the organic phase to an Erlenmeyer flask and add 2–3 grams of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. The drying agent should flow freely (like sand); if it clumps entirely, add more until free-flowing. Let sit for 10 minutes[3].

  • Filter the mixture through a fluted filter paper into a pre-weighed round-bottom flask. Wash the filter cake with an additional 5 mL of EtOAc to ensure quantitative transfer.

  • Concentrate the solution under reduced pressure using a rotary evaporator (water bath at 35 °C, 150 mbar) to yield the crude 2-(4-Methoxyphenyl)benzofuran as a solid or thick oil.

Phase 4: Chromatographic Purification (Self-Validating System)
  • Prepare a silica gel column using a slurry of silica (230–400 mesh) in hexanes.

  • Dissolve the crude product in a minimum amount of DCM (1–2 mL) and load it onto the column.

  • Elute using a gradient solvent system starting at 100% Hexanes and slowly increasing to 90:10 Hexanes:EtOAc.

  • Validation Check: Monitor fractions via Thin Layer Chromatography (TLC). 2-(4-Methoxyphenyl)benzofuran is highly UV-active at 254 nm and typically exhibits an Rf value of ~0.45 in 90:10 Hexanes:EtOAc.

  • Pool the fractions containing the single UV-active spot, concentrate under reduced pressure, and dry under a high vacuum to obtain the pure product. Final purity must be confirmed via ¹H NMR (look for the characteristic methoxy singlet at ~3.85 ppm and the benzofuran C3-H proton singlet at ~6.9–7.0 ppm)[1].

References

  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols for the Metal-Free Synthesis of 2-Arylbenzofurans from o-Hydroxystilbenes Source: BenchChem URL
  • Stilbene and fused stilbene derivatives as solar cell dyes (WO2018208712A1)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 2-(4-Methoxyphenyl)benzofuran

Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocol. Introduction & Scientific Rationale Benzofuran derivatives represent a privileged cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocol.

Introduction & Scientific Rationale

Benzofuran derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry and materials science. Specifically, 2-(4-Methoxyphenyl)benzofuran has garnered significant attention due to its diverse pharmacological profile, most notably its role as a potent inhibitor of β -amyloid aggregation in Alzheimer's disease models[1].

To support pharmacokinetic profiling, synthetic purity assessments, and quality control, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is the gold standard for this application[2].

Causality in Method Design

Method development is not arbitrary; it is dictated by the physicochemical properties of the analyte:

  • Stationary Phase (Column): 2-(4-Methoxyphenyl)benzofuran is a highly lipophilic, neutral molecule. A reversed-phase C18 (Octadecylsilane) column is selected because its dense, non-polar stationary phase provides optimal hydrophobic interactions, ensuring adequate retention and peak symmetry[3].

  • Mobile Phase: The molecule lacks ionizable functional groups (no acidic or basic centers within the pH 2–10 range). Therefore, pH control via aqueous buffering is completely unnecessary . A simple, isocratic binary mixture of Acetonitrile and LC-MS grade water is utilized. Acetonitrile is favored over methanol due to its lower viscosity, higher elution strength, and superior mass transfer kinetics, which sharpen the chromatographic peak of this hydrophobic compound.

  • Detection: The extended π -conjugation spanning the benzofuran core and the substituted methoxyphenyl ring yields a strong UV chromophore. Detection at 300 nm avoids baseline noise from organic solvents while capturing the compound's absorption maximum, maximizing sensitivity and enabling peak purity analysis[2].

Methodological Workflows & Biological Context

To understand both the analytical lifecycle and the pharmacological relevance of this compound, refer to the following system diagrams.

HPLC_Workflow N1 1. Analyte Profiling 2-(4-Methoxyphenyl)benzofuran (Lipophilic, Neutral, UV-Active) N2 2. Column Selection Reversed-Phase C18 (Optimal for non-polar retention) N1->N2 N3 3. Mobile Phase Optimization Acetonitrile : Water (Isocratic) No buffer required N2->N3 N4 4. Detector Settings UV-PDA at 300 nm (Extended pi-conjugation) N3->N4 N5 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ N4->N5

Caption: Analytical Quality-by-Design (QbD) workflow for HPLC method development and ICH Q2(R2) validation.

BioPathway M1 2-(4-Methoxyphenyl) benzofuran M3 Aβ Oligomers (Toxic Intermediates) M1->M3 Inhibits M4 Aβ Fibrils (Plaque Formation) M1->M4 Inhibits M2 Amyloid-beta (Aβ) Monomers M2->M3 Aggregation M3->M4 Fibrillization

Caption: Pharmacological mechanism of benzofuran derivatives inhibiting Amyloid-beta (Aβ) aggregation.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and Quality Control (QC) checks directly into the workflow, the method inherently verifies its own reliability before any unknown samples are quantified.

Reagents & Materials
  • Analyte: 2-(4-Methoxyphenyl)benzofuran reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Equipment: HPLC system equipped with a quaternary/binary pump, autosampler, thermostatted column compartment, and PDA detector.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmProvides high theoretical plates for lipophilic retention.
Mobile Phase 75% ACN : 25% Water (Isocratic)High organic modifier required to elute the hydrophobic analyte efficiently.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with rapid analysis time.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp. 30 °CReduces mobile phase viscosity and improves peak symmetry.
Detection PDA at 300 nmTargets the specific π→π∗ transition of the conjugated system.
Run Time 8.0 MinutesEnsures complete elution and baseline stabilization.
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Mix 750 mL of HPLC-grade ACN with 250 mL of Ultrapure Water. Degas via ultrasonication for 10 minutes.

  • Standard Preparation:

    • Stock Solution: Accurately weigh 10.0 mg of 2-(4-Methoxyphenyl)benzofuran and dissolve in 10 mL of ACN to yield a 1.0 mg/mL stock.

    • Working Standards: Serially dilute the stock with the mobile phase to create calibration levels at 1, 5, 10, 25, 50, and 100 µg/mL.

  • System Suitability Testing (SST):

    • Inject the 50 µg/mL standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor ( Tf​ ) 1.5; Theoretical plates ( N ) 5000. Do not proceed if SST fails.

  • Blank Verification: Inject 10 µL of mobile phase. Verify the absence of ghost peaks or carryover at the analyte's retention time (~4.8 minutes).

  • Sample Analysis: Inject unknown samples bracketed by QC standards (e.g., 10 µg/mL and 75 µg/mL) every 10 injections to monitor system drift.

Method Validation (ICH Q2(R2) Framework)

The method was validated in strict accordance with the ICH Q2(R2) Guidelines for the validation of analytical procedures[4][5]. This framework ensures the method is scientifically sound, reproducible, and fit for its intended purpose.

Validation Parameters & Results
  • Specificity (Selectivity): The PDA detector's peak purity algorithm confirmed that the 2-(4-Methoxyphenyl)benzofuran peak was spectrally homogeneous (Purity Angle < Purity Threshold). No interference was observed from synthetic precursors (e.g., 4-chlorophenol)[1].

  • Linearity & Range: Evaluated across 1–100 µg/mL. The method demonstrated a directly proportional response with a correlation coefficient ( R2 ) > 0.999[4].

  • Accuracy & Precision: Intra-day and inter-day precision were assessed at three concentration levels. All RSD values were well below the ICH threshold of 2.0%.

  • Sensitivity: Limits of Detection (LOD) and Quantitation (LOQ) were determined using the signal-to-noise (S/N) approach (3:1 and 10:1, respectively)[2].

Quantitative Validation Summary
ICH Q2(R2) ParameterResult / OutputAcceptance Criteria
Retention Time ( tR​ ) 4.85 ± 0.05 minConsistent across all runs
Linearity Range 1.0 – 100 µg/mLFit-for-purpose range
Correlation Coefficient ( R2 ) 0.9994 0.999
Intra-day Precision (%RSD) 0.85% 2.0%
Inter-day Precision (%RSD) 1.12% 2.0%
Accuracy (Recovery %) 99.4% – 101.2%98.0% – 102.0%
Limit of Detection (LOD) 0.08 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.25 µg/mLS/N 10

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, 2023. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2024. Available at:[Link]

  • Lee, T., et al. "Synthesis and Evaluation of 2-(4-methoxyphenyl)benzofuran as a potent β -amyloid aggregation inhibitor." KoreaScience, 2017. Available at:[Link]

Sources

Method

Application Note: In Vivo Toxicity Assay Protocol for 2-(4-Methoxyphenyl)benzofuran

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application: Preclinical Safety Profiling for Neurodegenerative Disease Therapeutics Introduction & Scientific Rationale 2-(4-Methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application: Preclinical Safety Profiling for Neurodegenerative Disease Therapeutics

Introduction & Scientific Rationale

2-(4-Methoxyphenyl)benzofuran is a highly potent small molecule characterized by its ability to inhibit β -amyloid (A β ) aggregation, making it a promising therapeutic candidate for Alzheimer’s disease (AD) and related neurodegenerative disorders[1]. Because AD therapeutics require chronic, long-term administration, establishing a robust preclinical safety profile is a mandatory gateway for clinical translation.

Small molecules designed to target the central nervous system (CNS) must possess sufficient lipophilicity to cross the blood-brain barrier (BBB). However, this same lipophilicity often dictates extensive hepatic metabolism, increasing the risk of systemic toxicity. This application note outlines a comprehensive, self-validating in vivo toxicity protocol that evaluates both the acute hazard and the subacute repeated-dose safety profile of 2-(4-Methoxyphenyl)benzofuran.

Causality in Experimental Design
  • Route of Administration: Oral gavage is utilized to strictly mimic the intended clinical route. This ensures that first-pass hepatic metabolism and gastrointestinal absorption kinetics are accurately reflected in the toxicity profile.

  • Vehicle Selection: Due to the lipophilic nature of the benzofuran scaffold, the compound exhibits poor aqueous solubility. An aqueous suspension utilizing 0.5% Carboxymethyl cellulose (CMC) with 0.1% Tween 80 is recommended. This prevents test-article precipitation in the gastrointestinal tract and ensures consistent systemic bioavailability.

  • Regulatory Grounding: The workflow integrates [2] and[3]. This sequential approach adheres to the 3Rs (Replacement, Reduction, Refinement) by minimizing animal use while providing comprehensive data for Globally Harmonized System (GHS) classification and establishing the No-Observed-Adverse-Effect-Level (NOAEL)[4],[5].

Toxicity Workflow & Mechanistic Pathways

To ensure trustworthiness in the data generated, the protocol is divided into two phases. Phase 1 establishes the acute lethal threshold, which directly informs the dose selection for Phase 2.

ToxicityWorkflow Start 2-(4-Methoxyphenyl)benzofuran In Vivo Toxicity Assessment Acute Phase 1: Acute Toxicity (OECD 423) Start->Acute Subacute Phase 2: 28-Day Repeated Dose (OECD 407) Start->Subacute DoseAcute Single Oral Gavage (Dose: 5, 50, 300, 2000 mg/kg) Acute->DoseAcute DoseSub Daily Oral Gavage (28 Days) (Vehicle, Low, Mid, High Doses) Subacute->DoseSub ObsAcute 14-Day Observation (Mortality, Clinical Signs) DoseAcute->ObsAcute LD50 Determine LD50 Cut-off & GHS Classification ObsAcute->LD50 ObsSub Weekly Body Weight, Food Intake & Neurological Exam DoseSub->ObsSub EndSub Necropsy, Hematology, Clinical Chemistry & Histopathology ObsSub->EndSub NOAEL Determine NOAEL & Target Organ Toxicity EndSub->NOAEL

Workflow for in vivo toxicity assessment of 2-(4-Methoxyphenyl)benzofuran.

While the primary mechanism of action targets the CNS, systemic exposure can lead to off-target effects, primarily driven by hepatic metabolism.

MOA_Toxicity Compound 2-(4-Methoxyphenyl)benzofuran Efficacy Therapeutic Pathway (CNS Target) Compound->Efficacy Toxicity Toxicity Pathway (Systemic Exposure) Compound->Toxicity Inhibit Inhibition of β-Amyloid Aggregation Efficacy->Inhibit Metabolism Hepatic CYP450 Metabolism (Phase I/II) Toxicity->Metabolism NeuroProtect Neuroprotection & Cognitive Preservation Inhibit->NeuroProtect Metabolites Reactive Metabolites (Potential ROS generation) Metabolism->Metabolites Hepatotox Hepatocellular Injury (Elevated AST/ALT) Metabolites->Hepatotox

Dual pathways of therapeutic efficacy and potential systemic toxicity.

Experimental Protocols

Phase 1: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute LD50 cut-off value and classify the compound according to GHS standards[2],[6].

Step-by-Step Methodology:

  • Animal Preparation: Procure healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8–12 weeks old). Acclimate for 5 days.

  • Fasting (Critical Step): Fast the animals overnight prior to dosing. Rationale: Eliminating food from the gastrointestinal tract prevents food-drug binding, ensuring the compound achieves maximum plasma concentration ( Cmax​ ) to accurately capture the worst-case acute toxicity threshold.

  • Dose Formulation: Suspend 2-(4-Methoxyphenyl)benzofuran in 0.5% CMC + 0.1% Tween 80. Prepare fresh on the day of dosing.

  • Administration: Administer a single dose via oral gavage (Volume 10 mL/kg). Based on the Acute Toxic Class method, initiate dosing at 300 mg/kg using 3 animals[7].

    • Decision Tree: If 2-3 animals die, step down to 50 mg/kg. If 0-1 animals die, step up to 2000 mg/kg.

  • Observation: Monitor continuously for the first 4 hours post-dosing (critical window for acute CNS or autonomic signs like tremors, convulsions, or salivation), then daily for 14 days.

  • Termination: Euthanize all survivors on Day 14 via CO2​ asphyxiation. Perform a gross necropsy to identify macroscopic lesions on vital organs.

Phase 2: 28-Day Repeated Dose Toxicity (OECD 407)

Objective: To identify target organ toxicity, evaluate reversibility, and establish the NOAEL for chronic dosing extrapolation[3],[5].

Step-by-Step Methodology:

  • Group Assignment: Randomize rats into four main groups (n=10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose.

    • Self-Validating Step: Include a Satellite Group (n=5/sex) for the Control and High Dose groups. These animals are dosed for 28 days but observed for an additional 14 days post-dosing to assess the reversibility or persistence of toxic effects[8].

  • Dosing: Administer the formulated compound daily via oral gavage for 28 consecutive days.

  • In-Life Assessments:

    • Record body weight and food consumption weekly.

    • Functional Observational Battery (FOB): Conduct in Week 4. Assess sensory reactivity, grip strength, and motor activity to detect subtle neurotoxic effects that may not be apparent in standard clinical observations.

  • Clinical Pathology: On Day 29 (and Day 43 for satellite groups), fast the animals overnight. Collect blood via the retro-orbital venous plexus or cardiac puncture under light anesthesia for hematology and clinical chemistry[9].

  • Necropsy & Histopathology: Euthanize animals. Harvest, weigh, and fix key organs (liver, kidneys, heart, brain, spleen) in 10% neutral buffered formalin. Process tissues for Hematoxylin and Eosin (H&E) staining and microscopic evaluation by a certified veterinary pathologist.

Quantitative Data Presentation

To facilitate rapid interpretation of the toxicological profile, all quantitative data from Phase 2 should be summarized into the following structured matrices.

Table 1: Clinical Pathology Parameters

Parameter Category Specific Biomarkers Toxicological Rationale
Hematology RBC, WBC, Hemoglobin, Hematocrit, Platelets Assesses bone marrow suppression, systemic inflammation, or compound-induced hemolysis.
Coagulation PT, aPTT Evaluates hepatic synthesis of clotting factors; serves as a secondary indicator of severe liver injury.
Clinical Chemistry (Hepatic) AST, ALT, ALP, Total Bilirubin Benzofuran derivatives undergo extensive CYP450 metabolism; elevations indicate hepatocellular injury or cholestasis.

| Clinical Chemistry (Renal) | BUN, Serum Creatinine | Monitors nephrotoxicity and the renal clearance efficiency of the parent compound and its metabolites. |

Table 2: Target Organ Weight and Histopathology Matrix

Target Organ Expected Macroscopic Observation (Toxicity) Microscopic (H&E) Evaluation Focus
Liver Hepatomegaly, discoloration, altered texture Centrilobular necrosis, hepatocellular vacuolation, inflammatory cell infiltration.
Kidneys Pale appearance, capsular adhesion Proximal tubular degeneration, glomerular sclerosis, interstitial nephritis.
Brain Edema, localized hemorrhages Neuronal necrosis, glial cell activation, structural changes in the hippocampus.

| Heart | Ventricular hypertrophy | Myocardial degeneration, interstitial fibrosis. |

References

  • Evaluation of the Genetic Toxicity of 2-(4-Methoxyphenyl)benzofuran Source: Korea Science URL:[Link]

  • Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

  • Acute Systemic Toxicity Testing Source: European Commission - Joint Research Centre URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(4-Methoxyphenyl)benzofuran in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility bottlenecks with 2-(4-Methoxyphenyl)benzofuran in Dimethyl Sulfoxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility bottlenecks with 2-(4-Methoxyphenyl)benzofuran in Dimethyl Sulfoxide (DMSO).

Root Cause Analysis: The Physics of Insolubility

2-(4-Methoxyphenyl)benzofuran consists of a benzofuran core conjugated to a methoxyphenyl ring. This structural motif creates a highly planar, electron-rich, and extended π -system.

While DMSO is an excellent polar aprotic solvent widely utilized in early-stage drug discovery and primary bioscreening programs[1], it frequently fails to solvate highly planar aromatic compounds. The causality is driven by thermodynamics: the intermolecular π−π stacking interactions between the flat aromatic cores of the compound are exceptionally strong[2]. When the crystal lattice energy of these self-associating molecules exceeds the solvation energy provided by the highly polar DMSO, the compound undergoes hydrophobic collapse, aggregates, and falls out of solution[2].

AggregationMechanism Monomer Free Monomers (DMSO Solvated) PiStacking π-π Stacking & Hydrophobic Collapse Monomer->PiStacking [C] > CAC Oligomer Soluble Aggregates (Detected by DLS) PiStacking->Oligomer Precipitate Macroscopic Precipitation Oligomer->Precipitate Lattice E > Solvation

Mechanistic pathway of planar aromatic aggregation leading to precipitation.

Diagnostic Desk: FAQs

Q: My compound looks dissolved to the naked eye, but my biological assay results are highly variable. What is happening? A: You are likely exceeding the compound's Critical Aggregation Concentration (CAC)[2]. Before macroscopic precipitation occurs, planar aromatics form soluble oligomeric aggregates. This drastically reduces the effective concentration of free monomers available to interact with your target. Self-Validation: Use Dynamic Light Scattering (DLS) to check for a secondary population of larger hydrodynamic radii, which confirms aggregation[2]. Alternatively, shine a red laser pointer through the glass vial; a visible beam (the Tyndall effect) indicates the presence of colloidal aggregates.

Q: The compound dissolves when I heat the DMSO, but crashes out when I leave it on the bench. Why? A: Heating provides the kinetic energy required to break the π−π stacks. However, because the DMSO-solute thermodynamic interactions are weaker than the solute-solute interactions, the system is metastable. Upon cooling, the kinetic energy drops, and the compound recrystallizes. In fact, utilizing hot DMSO followed by cooling is a known technique for intentionally crystallizing stubborn compounds[3].

Q: How can I definitively prove that my compound is aggregating in DMSO rather than degrading? A: Utilize UV-Vis Spectroscopy or NMR. Aggregation alters the electronic environment of the aromatic rings, which manifests as a shift in the UV-Vis absorption maximum[2]. For a more advanced diagnostic, use Diffusion-Ordered NMR Spectroscopy (DOSY); slower diffusion coefficients correspond to larger particle sizes, confirming aggregation without degradation[2].

Quantitative Data Matrix: Solvent Properties

To understand why DMSO fails and how to select alternatives, compare the physicochemical properties of standard laboratory solvents regarding their efficacy in disrupting π−π stacking.

SolventDielectric Constant ( ϵ )Polarity IndexSolvation Efficacy for Planar AromaticsMechanism of Action
Water 80.110.2Very PoorDrives severe hydrophobic collapse.
DMSO 46.77.2Poor to ModerateHigh polarity clashes with lipophilic aromatic cores.
DCM 8.93.1ExcellentLow polarity; effectively solvates hydrophobic rings[3].
THF 7.54.0ExcellentDisrupts π -stacking; highly miscible with DMSO.
Toluene 2.42.4GoodAromatic ring solvates the solute core via competitive π -stacking[2].

(Note: 2-(4-Methoxyphenyl)benzofuran has an estimated LogP of ~4.2, making lower dielectric constant solvents mathematically more favorable for primary dissolution).

Protocol Vault: Step-by-Step Methodologies
Protocol A: Thermo-Kinetic Disruption (For marginal solubility issues)

Causality: Sonication induces cavitation—microbubbles that collapse and generate localized shear forces to break apart crystalline aggregates kinetically. Heat provides the thermodynamic energy to maintain the monomeric state.

  • Preparation: Weigh the required mass of 2-(4-Methoxyphenyl)benzofuran into a glass vial. Do not use plastic tubes, as hot DMSO can leach plasticizers into your sample.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Mechanical Dispersion: Vortex vigorously for 60 seconds to disperse macroscopic clumps.

  • Sonication & Heating: Place the vial in a heated ultrasonic water bath set to 50°C. Sonicate for 15 minutes.

  • Self-Validation: Remove the vial and inspect against a light source. If clear, allow it to cool to room temperature for 30 minutes. Check for the Tyndall effect using a laser. If no beam is visible, the solution is stable for immediate use.

Protocol B: Solvent System Modification (For severe solubility failure)

Causality: Shifting from a highly polar environment (100% DMSO) to a binary mixture containing a less polar solvent (like THF or DCM) better solvates the aromatic core, reducing the thermodynamic penalty of dissolution[2][3].

  • Primary Dissolution: Dissolve the compound in a minimal volume of Tetrahydrofuran (THF) until completely clear. THF acts as the primary solvation agent.

  • Binary Integration: Slowly add DMSO to the solution dropwise while vortexing continuously, creating a binary stock (e.g., 1:1 THF:DMSO).

  • Evaporation (Optional): If your downstream assay cannot tolerate THF, place the open vial in a vacuum centrifuge or under a gentle stream of nitrogen to evaporate the volatile THF, leaving the compound kinetically trapped in the DMSO.

  • Self-Validation: Perform a serial dilution into your final aqueous assay buffer. Analyze the dilution using UV-Vis spectroscopy. A stable absorption baseline confirms the absence of secondary aggregation[2].

Troubleshooting Workflow

TroubleshootingFlow Start Compound Insoluble in 100% DMSO Heat Apply Heat (50°C) & Sonication Start->Heat Check1 Did it dissolve? Heat->Check1 Cool Cool to RT. Does it precipitate? Check1->Cool Yes CoSolvent Add Co-solvent (THF or DCM) Check1->CoSolvent No Success1 Use immediately or store at 37°C Cool->Success1 No Cool->CoSolvent Yes Check2 Did it dissolve? CoSolvent->Check2 Success2 Proceed with adjusted vehicle Check2->Success2 Yes Redesign Synthesize analog or use suspension Check2->Redesign No

Decision tree for troubleshooting planar aromatic solubility in DMSO.

References
  • BenchChem. "Strategies to prevent aggregation of planar aromatic compounds in solution." BenchChem Tech Support.
  • ResearchGate Contributors. "Some of my compounds are soluble in DMSO - how can they be crystallized?" ResearchGate Discussions.
  • Tetko, I. V., et al. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Current Medicinal Chemistry, PubMed/NIH.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-Methoxyphenyl)benzofuran Cross-Coupling

Welcome to the dedicated technical support center for the synthesis of 2-(4-methoxyphenyl)benzofuran. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to help researchers mini...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 2-(4-methoxyphenyl)benzofuran. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to help researchers minimize byproducts—such as homocoupled dimers, protodeboronated species, and off-target regioisomers—during Suzuki-Miyaura and direct C-H arylation workflows.

Mechanistic Pathways & Byproduct Origins

Before adjusting reaction parameters, it is essential to understand the causality of byproduct formation. The synthesis of 2-(4-methoxyphenyl)benzofuran is typically achieved via two main routes:

  • Suzuki-Miyaura Cross-Coupling: Coupling 2-bromobenzofuran with 4-methoxyphenylboronic acid.

  • Direct C-H Arylation: Coupling benzofuran directly with 4-bromoanisole.

In both pathways, the catalytic cycle is vulnerable to parasitic side reactions. In Suzuki couplings, molecular oxygen and excess water drive homocoupling and protodeboronation, respectively[1]. In direct arylation, the inherent electronic properties of benzofuran often lead to a mixture of C2 and C3 regioisomers if the metalation step is not strictly controlled[2].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-Bromobenzofuran TransMet Transmetalation Intermediate OxAdd->TransMet Base, 4-Methoxyphenylboronic Acid Proto Protodeboronation (Anisole) OxAdd->Proto H2O / High Temp RedElim Reductive Elimination (Desired Pathway) TransMet->RedElim Homo Homocoupling Byproduct (4,4'-Dimethoxybiphenyl) TransMet->Homo O2 / Excess Pd(II) RedElim->Pd0 2-(4-Methoxyphenyl)benzofuran

Catalytic cycle of Suzuki-Miyaura coupling highlighting byproduct pathways.

Troubleshooting Guide & FAQs

Q1: I am observing significant homocoupling (4,4'-dimethoxybiphenyl) during my Suzuki-Miyaura reaction. How can I suppress this?

A1: Homocoupling of the boronic acid is driven by the presence of molecular oxygen, which generates a palladium(II) peroxo complex that consumes two equivalents of the boronic acid[3].

  • Deoxygenation: Rigorously degas solvents using freeze-pump-thaw cycles or sparging with argon for at least 15 minutes prior to catalyst addition[1][4].

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Their steric bulk hinders the formation of the bis-aryl palladium intermediates required for homocoupling, while their electron-donating nature accelerates the desired reductive elimination[1][3].

  • Slow Addition: Add the 4-methoxyphenylboronic acid dropwise via a syringe pump to keep its instantaneous concentration low, disfavoring bimolecular homocoupling[1].

Q2: My reaction suffers from protodeboronation, yielding anisole instead of the cross-coupled product. What adjustments are needed?

A2: Protodeboronation is a base- and temperature-dependent degradation pathway exacerbated by excess water.

  • Base Optimization: Switch from strong bases (e.g., NaOH) to milder, anhydrous bases like K3PO4 or K2CO3[1][5].

  • Solvent System: While a biphasic system (e.g., Toluene/H2O) is standard, reducing the water ratio or switching to a strictly anhydrous aprotic solvent (e.g., 1,4-dioxane) with a suspension of finely milled base can limit hydrolysis of the C-B bond[1].

  • Temperature: Lower the reaction temperature. Highly active precatalysts (like Buchwald G3/G4) allow the coupling to proceed at 40 °C or even room temperature, significantly outpacing the protodeboronation rate[3][6].

Q3: When attempting direct C-H arylation of benzofuran with 4-bromoanisole, I get a mixture of C2 and C3 arylated products. How do I achieve strict C2 regioselectivity?

A3: Direct arylation of benzofuran is notoriously challenging regarding site-selectivity. While C2 is the most acidic position, C3 is the most nucleophilic[2][7].

  • Additive Control: The addition of silver salts is critical. Using silver sulfonates (e.g., AgOTs or silver 10-camphorsulfonate) specifically directs the palladium catalyst to the C2 position via a Concerted Metalation-Deprotonation (CMD) pathway, yielding 2-(4-methoxyphenyl)benzofuran exclusively[2].

  • Catalyst Choice: Dinuclear palladium complexes or low-loading Pd(OAc)2 systems with specific phosphine ligands shift the mechanism away from electrophilic aromatic substitution (which favors C3)[2][8].

DirectArylation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd 4-Bromoanisole CMD C-H Activation (CMD) (Ar-Pd(II)-Benzofuran) OxAdd->CMD Benzofuran + Base C2 C2-Arylation (Desired) 2-(4-Methoxyphenyl)benzofuran CMD->C2 Ag-Sulfonate Directed C3 C3-Arylation (Byproduct) 3-(4-Methoxyphenyl)benzofuran CMD->C3 Uncontrolled Substitution C2->Pd0 Reductive Elimination

Mechanistic divergence in direct C-H arylation leading to C2 vs C3 regioisomers.

Q4: I am experiencing stalled reactions and suspect halide inhibition. How can I verify and resolve this?

A4: Halide inhibition occurs when the dissociated bromide (from 4-bromoanisole or 2-bromobenzofuran) outcompetes the hydroxide/base for coordination to the Pd(II) intermediate, preventing transmetalation[6].

  • Solvent Switch: Changing the organic phase from THF to toluene minimizes this inhibition by altering the solubility and coordination dynamics of the halide salts[6].

  • Biphasic Extraction: Ensure vigorous stirring in a biphasic toluene/water system to continuously extract the inhibitory bromide ions into the aqueous layer[6].

Quantitative Data on Byproduct Mitigation

The following table summarizes the causal relationship between reaction conditions and byproduct formation based on established literature protocols[2][5][6].

Reaction RouteCatalyst / LigandBase / AdditiveSolvent SystemTemp (°C)Yield (Desired)Major Byproduct Observed
Suzuki-Miyaura Pd(OAc)2 / PPh3Na2CO3EtOH / H2O8055–61%Homocoupling (15–20%)
Suzuki-Miyaura Pd(II) Complex (10)K2CO3EtOH / H2O8097%Trace (<2%)
Suzuki-Miyaura Pd2(dba)3 / XPhosK3PO4Toluene / H2O40>90%Protodeboronation (<5%)
Direct Arylation Pd(OAc)2AgOAcDMA12023%C3-Regioisomer (High)
Direct Arylation Dinuclear Pd (1)AgOTsDMA12084%C3-Regioisomer (<5%)

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-(4-methoxyphenyl)benzofuran while suppressing homocoupling and protodeboronation.

  • Preparation: In a flame-dried Schlenk flask, add 2-bromobenzofuran (1.0 equiv, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 1.2 mmol), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and finely milled anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Deoxygenation (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with argon three times. Purge the dry solids with argon for 15 minutes to eliminate molecular oxygen[1][4].

  • Solvent Addition: Add thoroughly degassed Toluene/H2O (10:1 v/v, 5 mL) via a gas-tight syringe. The biphasic system prevents halide inhibition[6].

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours under vigorous stirring (1000 rpm) to ensure efficient mixing of the biphasic layers. Monitor via LC-MS.

  • Workup & Validation: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure product[4][5].

Protocol B: Regioselective Direct C-H Arylation

Objective: Achieve strict C2-arylation of benzofuran using 4-bromoanisole.

  • Preparation: To an oven-dried pressure vial, add benzofuran (1.0 equiv, 0.30 mmol), 4-bromoanisole (2.0 equiv, 0.60 mmol), dinuclear Pd complex or Pd(OAc)2 (2.5 mol%), and silver 10-camphorsulfonate (1.0 equiv, 0.30 mmol)[2].

  • Solvent Addition: Add anhydrous DMA (N,N-Dimethylacetamide, 0.25 mL) under a positive pressure of nitrogen or argon.

  • Reaction Execution: Seal the pressure vial tightly. Stir the mixture at 120 °C for 15 hours. The silver sulfonate additive is essential here to direct the palladium insertion exclusively to the C2 position via the CMD pathway[2].

  • Workup & Validation: Cool the reaction mixture to room temperature. Filter the crude mixture through a short plug of silica gel using ethyl acetate as the eluent to remove precipitated silver salts and palladium black. Concentrate the filtrate under reduced pressure and purify via chromatography[2].

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 2-(4-Methoxyphenyl)benzofuran

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(4-Methoxyphenyl)benzofuran (C₁₅H₁₂O₂). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. As a moderately complex organic molecule, its crystallization is influenced by factors of purity, solvent selection, temperature, and kinetics. This document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-(4-Methoxyphenyl)benzofuran.

Q1: My compound fails to crystallize and remains a clear solution after cooling.

Symptom: After dissolving the compound in hot solvent and allowing it to cool, no precipitate or crystals form. The solution remains clear.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution is not concentrated enough for nucleation to begin.[1] This is the most common reason for crystallization failure.[2]

    • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration.[3] Allow it to cool again. Alternatively, if you have an idea of a poor solvent for your compound, you can try adding it dropwise to the solution (anti-solvent method) until turbidity persists.

  • High Solubility in the Chosen Solvent: The compound is too soluble in the selected solvent, even at low temperatures.[1] A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[1]

    • Solution: The solvent choice is critical.[4] You may need to select a different solvent or a binary solvent system.[1][5] Refer to the solvent selection table in the FAQ section to guide your choice. If all else fails, the solvent can be removed via rotary evaporation to recover the material for another attempt with a different solvent system.[2][3]

  • Inhibition of Nucleation: The formation of initial crystal seeds (nuclei) is kinetically hindered.[1] Supersaturation is a metastable state, and sometimes an energy barrier must be overcome to initiate crystal growth.[4][6]

    • Solution: Induce nucleation by:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[1][2][3] This creates microscopic imperfections that can serve as nucleation sites.

      • Seeding: Add a single, tiny seed crystal of 2-(4-Methoxyphenyl)benzofuran from a previous successful crystallization.[2][3] This provides a template for further crystal growth.

      • Ultrasonic Bath: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

Q2: My compound has "oiled out" instead of forming crystals.

Symptom: Instead of a crystalline solid, an immiscible liquid (oil) separates from the solution upon cooling.

Possible Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is too concentrated, or it cooled too quickly. This causes the compound to come out of solution at a temperature above its melting point, or so rapidly that it doesn't have time to form an ordered lattice.[1][2][5]

    • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional solvent (10-20% more volume) to lower the saturation point.[2][3] Then, ensure a very slow cooling rate. Insulate the flask with glass wool or place it in a dewar filled with warm water to allow it to cool to room temperature over several hours.[2]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to oiling out.[2][5]

    • Solution: The purity of the starting material is paramount.[7] Consider purifying the crude 2-(4-Methoxyphenyl)benzofuran using column chromatography before attempting crystallization. If colored impurities are present, a hot filtration step with a small amount of activated charcoal may be effective.[1]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound.[2]

    • Solution: Select a solvent with a lower boiling point or use a solvent mixture. Sometimes a more viscous solvent can also help hinder the formation of oils.[1]

Q3: The crystals are very small, needle-like, or form a powder.

Symptom: The resulting solid is a microcrystalline powder or a mass of fine needles, which can be difficult to filter and may trap impurities.

Possible Causes & Solutions:

  • High Rate of Nucleation: If nucleation happens too quickly and at too many points, a large number of small crystals will form instead of a few large ones.[5][6][7] This is often caused by excessively high concentration or rapid cooling.

    • Solution: The goal is to stay in the metastable zone (crystal growth phase) longer and minimize time in the nucleation zone.[5] Reduce the concentration by adding more solvent and slow down the cooling process significantly.[3]

  • Mechanical Agitation: Disturbing or vibrating the solution during the cooling phase can induce rapid and widespread nucleation.[1][4][7]

    • Solution: Place the crystallization vessel in a location free from vibrations (e.g., away from vacuum pumps, fume hood sashes) and resist the urge to check on it frequently.[4][7] Patience is key for growing large, high-quality crystals.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for 2-(4-Methoxyphenyl)benzofuran?

Choosing the right solvent is the most critical step.[4][7] The ideal solvent should exhibit moderate solubility for your compound: dissolving it completely when hot but only sparingly when cold.[1]

Step-by-Step Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your compound into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL). Observe the solubility. If the compound dissolves completely at room temperature, the solvent is too good and should be discarded for single-solvent crystallization (but may be useful in a binary system).

  • Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube. Add more solvent in small portions until the compound just dissolves.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a significant amount of crystalline solid.

Table 1: Potential Solvents for Crystallizing 2-(4-Methoxyphenyl)benzofuran

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Use
Ethanol 7824.5Often a good starting point for benzofuran derivatives.[8][9] Moderately polar.
Methanol 6532.7More polar than ethanol; may be too soluble but worth testing.[9]
Ethyl Acetate 776.0A less polar solvent that can be effective. Often used in combination with a non-polar solvent.[10]
Toluene 1112.4A non-polar aromatic solvent. Good for compounds with aromatic rings.
Hexanes/Heptane ~69 / ~98~1.9 / ~1.9Very non-polar. Unlikely to dissolve the compound alone but excellent as an anti-solvent.[10][11]
Acetone 5620.7A polar aprotic solvent. Its low boiling point can be advantageous.
Acetonitrile 8237.5A polar aprotic solvent. Slow evaporation from acetonitrile has been used for similar structures.[12]

Binary Solvent Systems: If no single solvent is ideal, use a solvent pair.[1][13] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, and then allow the solution to cool slowly. A common pair for compounds like this is Ethyl Acetate/Hexane.[10]

Diagram 1: Decision Workflow for Solvent Selection

SolventSelection start Start: Small-scale solvent screening (20-30mg) sol_rt Is compound soluble at room temp? start->sol_rt sol_hot Is compound soluble in hot solvent? sol_rt->sol_hot No too_soluble Result: Solvent is too 'good'. Consider for binary system. sol_rt->too_soluble Yes cool Cool solution slowly sol_hot->cool Yes insoluble Result: Solvent is too 'poor'. Discard or use as anti-solvent. sol_hot->insoluble No crystals Good crystals form? cool->crystals success Success! Scale up crystallization. crystals->success Yes binary Try a binary solvent system. crystals->binary No / Oiling Out too_soluble->binary

Caption: A decision tree to guide the selection of an appropriate crystallization solvent system.

Q2: What is supersaturation and why is it important?

Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions.[4][6] It is the essential driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.[5] Achieving a state of gentle, controlled supersaturation is the primary goal of any crystallization experiment. If the solution is not supersaturated, crystals cannot form.[1] If it is too supersaturated, a powder or oil will likely result.[4]

Q3: What are the best methods for growing large, single crystals for X-ray diffraction?

Growing crystals suitable for X-ray crystallography requires meticulous control and patience, as the goal is to obtain a few large, perfect crystals rather than a high yield of bulk material.[6][7]

  • Slow Evaporation: This is one of the simplest and most effective methods.[5]

    • Protocol: Dissolve your compound in a suitable solvent (one in which it is moderately to highly soluble) to create a near-saturated solution. Place this solution in a vial and cover it loosely (e.g., with parafilm punctured with a few small holes). Allow the solvent to evaporate slowly over several days to weeks in an undisturbed location.[1]

  • Vapor Diffusion: This technique is excellent for compounds that are highly soluble.

    • Protocol: Dissolve your compound in a small amount of a "good," volatile solvent in a small open vial. Place this small vial inside a larger, sealed container (like a jar or beaker) that contains a layer of a "poor," less volatile anti-solvent. Over time, the good solvent will slowly evaporate from the small vial and the anti-solvent vapor will diffuse in, gradually decreasing the solubility of your compound and promoting slow crystal growth.[1]

  • Slow Cooling: As described previously, but with an emphasis on extremely slow temperature reduction. A programmable cooling bath or a well-insulated container is ideal. It can sometimes be beneficial to slowly warm the solution to dissolve the smallest crystals and then cool it again even more slowly to encourage growth on the larger remaining crystals.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. McGill University.
  • University of Sherbrooke. (n.d.). Guide for crystallization.
  • Hoffman Fine Chemicals. (n.d.). 2-((4-Methoxyphenyl)thio)benzofuran.
  • University of California, Los Angeles. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual.
  • Benchchem. (n.d.). Synthesis of Benzofuran Derivatives. Benchchem.
  • Al-Masoudi, N. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI.
  • LookChem. (2025, May 20). 4-(2-methoxyphenyl)-dibenzofuran. LookChem.
  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.
  • International Journal of Scientific Development and Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Pojarova, M., et al. (2011). 2-(2-Methoxyphenyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1427. Retrieved from [Link]

  • ResearchGate. (2026, March 7). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Pojarova, M., et al. (2011). 2-(2-Methoxyphenyl)-1-benzofuran. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fluorescence Quenching in 2-(4-Methoxyphenyl)benzofuran Assays

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges with highly sensitive fluorescent probes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges with highly sensitive fluorescent probes. 2-(4-Methoxyphenyl)benzofuran and its derivatives are exceptionally bright luminogens due to their rigid, planar fused-ring structures, which minimize non-radiative decay pathways[1]. However, this exact structural advantage makes them highly susceptible to environmental quenching.

This guide is designed to help researchers, assay developers, and drug discovery professionals systematically diagnose and overcome fluorescence quenching in benzofuran-based assays.

Photophysical Mechanisms of Quenching

Before adjusting your protocols, it is critical to understand why your signal is disappearing. The diagram below illustrates the primary photophysical pathways that dictate the emission state of benzofuran derivatives.

Pathways Probe 2-(4-Methoxyphenyl)benzofuran (Excited State) Emission High Fluorescence (Monomer Emission) Probe->Emission Dilute / Ideal Solvent ACQ Aggregation-Caused Quenching (π-π Stacking) Probe->ACQ High Conc. / Aqueous PET Photoinduced Electron Transfer (Metal/Amines) Probe->PET Quenchers Present Rescue1 Add Surfactant/Cyclodextrin (Steric Shielding) ACQ->Rescue1 Mitigation Rescue2 Add Chelators (e.g., EDTA) (Block PET) PET->Rescue2 Mitigation Rescue1->Emission Restores Signal Rescue2->Emission Restores Signal

Fig 1. Mechanisms of fluorescence quenching in benzofuran probes and rescue pathways.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does 2-(4-Methoxyphenyl)benzofuran lose fluorescence intensity in standard aqueous buffers? A: Benzofuran derivatives possess a highly planar, rigid geometry. While this makes them highly emissive as isolated monomers, it strongly drives intermolecular π-π stacking in polar aqueous environments[1]. This stacking leads to Aggregation-Caused Quenching (ACQ) , where the excited state energy is dissipated non-radiatively as heat rather than emitted as photons.

Q: Can biological sample matrices (like cell lysates) directly quench the probe? A: Yes. Benzofurans are highly susceptible to Photoinduced Electron Transfer (PET) . Strong electron donors (e.g., amine-rich proteins) or electron acceptors (e.g., transition metal ions like Fe³⁺ or Zn²⁺) can interact with the excited singlet state of the fluorophore, providing an alternative, non-radiative relaxation pathway that instantly quenches the signal[2][3].

Section 2: Troubleshooting Guide (The "How")

Issue 1: Signal-to-background ratio drops at higher probe concentrations.

  • Causality: You are likely experiencing the Inner Filter Effect (IFE) combined with concentration-dependent ACQ. At concentrations typically >5 μM, the probe absorbs its own emitted light, and the increased molecular proximity forces π-stacking[1].

  • Solution: Cap the working concentration at 1–2 μM. If target saturation requires higher concentrations, introduce a host-guest complexation agent (e.g., β-Cyclodextrin) to sterically shield the fluorophores.

Issue 2: Immediate quenching upon addition to a 100% aqueous assay.

  • Causality: The hydrophobic nature of the methoxyphenyl and benzofuran rings causes rapid micro-precipitation in water.

  • Solution: Utilize a surfactant-mediated de-quenching strategy. Adding non-ionic surfactants (like 0.05% Tween-20) creates micelles that encapsulate the hydrophobic monomers, forcing them apart and restoring the quantum yield.

Workflow Start Signal Quenching Detected CheckConc Is Probe Conc. > 5 μM? Start->CheckConc Dilute Dilute Probe to 1-2 μM (Reduce IFE/ACQ) CheckConc->Dilute Yes CheckSolvent Is Assay in Aqueous Buffer? CheckConc->CheckSolvent No Dilute->CheckSolvent AddCosolvent Add 1-5% DMSO or 0.05% Tween-20 CheckSolvent->AddCosolvent Yes CheckMetals Are Heavy Metals Present? CheckSolvent->CheckMetals No AddCosolvent->CheckMetals AddEDTA Add 1 mM EDTA CheckMetals->AddEDTA Yes Optimize Proceed with Optimized Assay CheckMetals->Optimize No AddEDTA->Optimize

Fig 2. Step-by-step troubleshooting workflow for resolving benzofuran assay quenching.

Section 3: Standardized Rescue Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Always run the described validation step to confirm the causality of your quenching issue.

Protocol A: Surfactant-Mediated De-quenching (Micellar Shielding)

Use this protocol when ACQ is suspected due to aqueous buffer incompatibility.

  • Preparation: Prepare a 10 mM stock of 2-(4-Methoxyphenyl)benzofuran in 100% anhydrous DMSO.

  • Buffer Modification: To your standard assay buffer (e.g., PBS or HEPES), add Tween-20 or Triton X-100 to a final concentration of 0.05% (v/v). Note: This is above the Critical Micelle Concentration (CMC) for these surfactants.

  • Probe Addition: Slowly spike the probe stock into the modified buffer while vortexing, achieving a final concentration of 2 μM. The final DMSO concentration should be ≤1%.

  • Incubation: Allow the solution to equilibrate in the dark at room temperature for 15 minutes to ensure complete micellar partitioning.

  • Self-Validation Step: Measure the Relative Fluorescence Units (RFU) of the probe in the modified buffer versus an unmodified buffer control. A successful rescue is indicated by a >3-fold increase in RFU without a shift in the emission maximum.

Protocol B: Metal-Induced Quenching Reversal (Chelation)

Use this protocol when working with biological lysates or buffers containing trace heavy metals.

  • Reagent Prep: Prepare a 0.5 M stock solution of EDTA (pH 8.0).

  • Sample Treatment: Add EDTA to your biological sample or assay buffer to achieve a final concentration of 1 mM to 5 mM.

  • Equilibration: Incubate the sample for 10 minutes to allow complete chelation of free transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺)[3].

  • Assay Execution: Introduce the 2-(4-Methoxyphenyl)benzofuran probe to the treated sample.

  • Self-Validation Step: Spike a known concentration of Fe³⁺ (e.g., 10 μM) into a functioning assay. If the signal drops and is immediately recovered by adding 5 mM EDTA, PET from metal ions is your confirmed quenching mechanism.

Section 4: Quantitative Data Summary

Use the table below to rapidly identify your quenching factor and apply the correct mitigation strategy.

Quenching MechanismPrimary CauseDiagnostic IndicatorRecommended Mitigation
Aggregation-Caused Quenching (ACQ) π-π stacking in polar media[1]Non-linear signal drop at >5 μMAdd 0.05% Tween-20 / Dilute probe
Photoinduced Electron Transfer (PET) Electron acceptors (e.g., Fe³⁺, Zn²⁺)[3]Quenching in biological lysatesAdd 1-5 mM EDTA / EGTA
Inner Filter Effect (IFE) High probe concentrationRed-shifted emission / low overall signalReduce concentration to 1-2 μM
Solvent Polarity Quenching High polarity stabilizing dark states[4]Signal loss without precipitationUse 5% DMSO or switch to less polar buffer
References
  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. Available at:[Link]

  • High fluorescence emissions of some natural benzofurane derivatives isolated from Styrax officinalis. TÜBİTAK Academic Journals. Available at:[Link]

  • A benzofuran-β-alaninamide based “turn-on” fluorescent chemosensor for selective recognition of Fe3+ ions. New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. AIP Conference Proceedings (ResearchGate). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Shelf-Life &amp; Stability of 2-(4-Methoxyphenyl)benzofuran Solutions

Welcome to the Advanced Technical Support Guide for handling 2-(4-Methoxyphenyl)benzofuran . As a highly conjugated, electron-rich small molecule, this compound presents unique stability challenges in solution.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for handling 2-(4-Methoxyphenyl)benzofuran . As a highly conjugated, electron-rich small molecule, this compound presents unique stability challenges in solution. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols to ensure absolute experimental integrity.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 2-(4-Methoxyphenyl)benzofuran stock solution lose fluorescence and biological activity within hours on the benchtop? The Causality: The primary culprit is Type II photo-oxidation . The conjugated benzofuran core acts as a potent photosensitizer. When exposed to ambient photons, the molecule excites ground-state oxygen ( 3O2​ ) into highly reactive singlet oxygen ( 1O2​ ). The electron-rich furan ring then undergoes a rapid[4+2] cycloaddition with the singlet oxygen to form an unstable endoperoxide intermediate. This intermediate spontaneously cleaves the furan ring, yielding inactive diketone derivatives 1. The Fix: All preparation must be done under low-light conditions, and solutions must be stored in amber vials.

Q2: How does solvent quality (specifically DMSO) dictate long-term shelf life? The Causality: While Dimethyl Sulfoxide (DMSO) is the universal solvent for small molecules, it is notoriously hygroscopic. Standard benchtop DMSO rapidly absorbs atmospheric moisture. Water ingress not only risks compound precipitation but also accelerates hydrolytic degradation pathways. Furthermore, dissolved oxygen in the solvent acts as the primary substrate for autoxidation, leading to significant compound loss over time 2. The Fix: Using strictly anhydrous DMSO (<0.005% water) and displacing dissolved oxygen via inert gas purging are non-negotiable for long-term stability.

Q3: Can I use radical scavengers to extend the shelf-life of my working solutions? The Causality: Yes. The specific position of double bonds and functional groups in benzofuran derivatives heavily influences their antioxidative and degradation behaviors 3. The methoxy group and the furan ring are susceptible to radical-mediated autoxidation. The Fix: Adding a compatible antioxidant like BHT (Butylated hydroxytoluene) at 0.1% (v/v) to the organic stock interrupts the radical chain reaction, provided it does not interfere with your downstream biological assays.

Part 2: Mechanistic Visualizations

PhotoOxidation A Ground State 2-(4-Methoxyphenyl)benzofuran C Excited Triplet State A->C E [4+2] Cycloaddition Endoperoxide Intermediate A->E + ¹O₂ B Photon Absorption (Ambient Light) B->A D Singlet Oxygen (¹O₂) Generation C->D Energy Transfer to ³O₂ D->E Attack on Furan Ring F Furan Ring Cleavage (Irreversible Degradation) E->F Spontaneous Cleavage

Fig 1: Mechanism of Type II photo-oxidation and furan ring cleavage in ambient light.

Part 3: Quantitative Stability Data

The following table summarizes the expected shelf-life of 2-(4-Methoxyphenyl)benzofuran solutions based on environmental and solvent parameters.

Storage ConditionSolvent QualityAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Mechanism
25°C (Benchtop) Standard DMSOAirAmbient< 24 hoursType II Photo-oxidation
4°C (Fridge) Standard DMSOAirDark1 - 2 weeksAutoxidation / Hydrolysis
-20°C (Freezer) Anhydrous DMSOAirDark1 - 3 monthsSlow Autoxidation
-80°C (Deep Freeze) Anhydrous DMSOArgon/N₂Dark> 12 monthsNone (Stable)

Part 4: Validated Experimental Protocols

Self-Validating Protocol: Anaerobic, Light-Shielded Stock Preparation

Objective: To create a degradation-proof 10 mM stock solution with a built-in quality control system to verify structural integrity before every experiment.

Step 1: Environmental Control

  • Dim the ambient room lighting or switch to red-light conditions.

  • Ensure all spatulas, glassware, and amber storage vials are oven-dried to eliminate surface moisture.

Step 2: Dissolution

  • Weigh the required mass of 2-(4-Methoxyphenyl)benzofuran powder.

  • Dissolve immediately in high-purity Anhydrous DMSO (≤0.005% water).

  • Causality: Minimizing water prevents the partitioning of the hydrophobic molecule into micro-aggregates, which can artificially lower the effective concentration and expose the molecule to interfacial degradation.

Step 3: Deoxygenation (Argon Purging)

  • Submerge a sterile stainless-steel needle into the solution and bubble high-purity Argon gas gently for 3–5 minutes.

  • Causality: Argon is heavier than air and displaces dissolved 3O2​ , starving the photo-oxidation and autoxidation pathways of their primary substrate.

Step 4: Aliquoting and Headspace Sealing

  • Transfer 50 µL to 100 µL aliquots into sterile amber glass vials to avoid future freeze-thaw cycles.

  • Blow a gentle stream of Argon over the headspace of each vial before immediately capping tightly with a PTFE-lined septum. Store at -80°C.

Step 5: The Self-Validation Step (Baseline QC)

  • Take a single 1 µL aliquot and dilute it in 1 mL of your intended assay buffer.

  • Measure the UV-Vis absorbance spectrum (focusing on the ~300-330 nm peak characteristic of the conjugated benzofuran system).

  • Validation Rule: Record this baseline Amax​ . Before using any stored aliquot in the future, repeat this measurement. A reduction in Amax​ of >5% or a noticeable blue-shift indicates furan ring cleavage has occurred, dictating that the aliquot must be discarded.

Workflow S1 Weigh Powder (Low Light) S2 Add Anhydrous DMSO (<0.005% H₂O) S1->S2 S3 Argon Purge (Displace O₂) S2->S3 S4 Aliquot into Amber Vials S3->S4 S5 Argon Headspace & Seal S4->S5 S6 Store at -80°C S5->S6

Fig 2: Validated workflow for preparing degradation-proof benzofuran stock solutions.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 2-(4-Methoxyphenyl)benzofuran vs. Standard Benzofuran Derivatives

The benzofuran scaffold is a privileged structure in medicinal chemistry, historically utilized to develop a wide array of therapeutic agents ranging from antiarrhythmics (e.g., Amiodarone) to potent antioxidants[1]. How...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry, historically utilized to develop a wide array of therapeutic agents ranging from antiarrhythmics (e.g., Amiodarone) to potent antioxidants[1]. However, the complex pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease (AD), has necessitated a shift from single-target drugs to Multi-Target Directed Ligands (MTDLs)[2].

This guide provides an objective, data-driven comparison between standard mono-target benzofuran derivatives and the highly specialized 2-(4-Methoxyphenyl)benzofuran class, detailing their mechanistic divergence, quantitative efficacy, and the self-validating experimental protocols used to evaluate them.

Pharmacological Landscape & Mechanistic Divergence

Standard benzofuran derivatives typically operate via highly specific, singular pathways. For example, 5-hydroxybenzofuran-2-one derivatives are engineered primarily for antioxidant efficacy, neutralizing reactive oxygen species (ROS) via radical scavenging mechanisms[3].

In contrast, 2-(4-Methoxyphenyl)benzofuran derivatives are rationally designed as MTDLs to combat the multifactorial nature of Alzheimer's disease. The pathogenesis of AD is driven by the amyloid cascade—where the β -site APP cleaving enzyme-1 (BACE1) produces insoluble amyloid beta (A β ) plaques—and the severe depletion of the neurotransmitter acetylcholine (ACh)[2].

The 2-(4-Methoxyphenyl)benzofuran scaffold simultaneously addresses these pathologies by:

  • Inhibiting Cholinesterases (AChE/BChE): Preventing the breakdown of ACh to improve cognitive function[2].

  • Blocking A β Aggregation: Directly preventing the fibrillization of A β1−42​ peptides[4].

  • Inhibiting BACE1: Reducing the upstream production of neurotoxic A β fragments[2].

G cluster_0 Standard Benzofurans cluster_1 2-(4-Methoxyphenyl)benzofuran Derivatives N1 Antioxidant Activity (e.g., 5-Hydroxybenzofuran-2-one) N2 ROS Scavenging N1->N2 N3 AChE / BChE Inhibition N6 Neuroprotection (Anti-AD MTDLs) N3->N6 N4 BACE1 Inhibition N4->N6 N5 Aβ1-42 Aggregation Blockade N5->N6

Diagram 1: Mechanistic pathways of standard benzofurans vs. 2-(4-Methoxyphenyl)benzofuran MTDLs.

Structure-Activity Relationship (SAR) Insights

The superior efficacy of 2-(4-Methoxyphenyl)benzofuran in neuroprotection is not coincidental; it is governed by precise structural causality:

The C-2 Methoxyphenyl Group: The methoxy substituent acts as an electron-donating group (EDG). This increases the electron density of the phenyl ring, significantly strengthening π

π stacking and cation- π interactions with aromatic amino acid residues (such as Trp86 and Trp286) located in the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of AChE[5].
  • PAS Blockade: By binding tightly to the PAS of AChE, these derivatives physically block A β peptides from interacting with the enzyme. This is critical because AChE is known to accelerate A β deposition by acting as a pathological chaperone[5].

  • C-5 Halogenation: Adding a chlorine atom at the C-5 position (e.g., 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran) enhances the lipophilicity of the molecule, ensuring optimal penetration across the blood-brain barrier (BBB)[4].

  • Quantitative Efficacy Comparison

    The following table synthesizes quantitative data comparing the efficacy of standard benzofuran derivatives against 2-(4-Methoxyphenyl)benzofuran analogs.

    Compound ClassSpecific DerivativePrimary TargetEfficacy Metric (IC 50​ / % Inhibition)Ref
    Standard Antioxidant 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH RadicalsrIC 50​ = 0.31 (Relative to Trolox)[3]
    Standard Kinase Inhibitor Benzofuran Compound S6Aurora B KinasePotent nanomolar inhibition[6]
    MTDL (Anti-AD) Benzofuran-8-Hydroxyquinoline HybridsAChE / BChE54.5% – 94.4% Enzyme Inhibition[2]
    MTDL (Anti-AD) Benzofuran-8-Hydroxyquinoline HybridsBACE120.9% – 97.9% Enzyme Inhibition[2]
    MTDL (Anti-AD) 5-Chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuranA β AggregationHigh potency aggregation inhibition[4]

    Experimental Methodologies (Self-Validating Protocols)

    To ensure scientific integrity, the efficacy of these compounds must be evaluated using self-validating experimental systems. Below are the standard protocols used to quantify the multi-target efficacy of 2-(4-Methoxyphenyl)benzofuran derivatives.

    Protocol A: Thioflavin T (ThT) Fluorescence Assay for A β Aggregation

    Causality of Choice: Thioflavin T (ThT) is a benzothiazole dye that exhibits minimal fluorescence in aqueous solutions. However, when it intercalates into the cross- β sheet structures of amyloid fibrils, its rotational freedom is restricted, resulting in a massive increase in quantum yield (fluorescence). This makes ThT a highly specific, real-time reporter for fibrillogenesis[7].

    Step-by-Step Workflow:

    • Peptide Preparation: Dissolve A β1−42​ peptide in hexafluoroisopropanol (HFIP) to monomerize the peptide, then evaporate the solvent. Resuspend in DMSO and dilute with phosphate buffer (pH 7.4) to a final concentration of 10 μ M.

    • Compound Co-incubation: Add the 2-(4-Methoxyphenyl)benzofuran derivative (at varying concentrations, e.g., 1 μ M to 50 μ M) to the A β1−42​ solution.

    • Self-Validating Controls:

      • Blank Control: Buffer + ThT (Establishes background noise).

      • Negative Control: A β1−42​

        • Buffer + ThT (Establishes 100% maximum aggregation).
      • Positive Control: A β1−42​

        • Resveratrol/Donepezil + ThT (Validates assay sensitivity to known inhibitors).
    • Incubation: Incubate the microplates at 37°C for 24–48 hours to allow fibril formation.

    • Dye Addition & Measurement: Add ThT solution (final concentration 20 μ M). Measure fluorescence using a microplate reader (Excitation: 440 nm; Emission: 485 nm).

    • Data Analysis: Calculate the % inhibition of aggregation relative to the negative control.

    Workflow Step1 1. Prepare Aβ1-42 Peptide Monomers Step2 2. Co-incubate with Benzofuran Derivative Step1->Step2 Step3 3. Add Thioflavin T (ThT) Fluorescent Probe Step2->Step3 Step4 4. Measure Fluorescence (Ex: 440nm, Em: 485nm) Step3->Step4 Step5 5. Calculate % Inhibition vs. Controls Step4->Step5

    Diagram 2: Workflow for the Thioflavin T (ThT) fluorescence assay validating Aβ aggregation blockade.

    Protocol B: Modified Ellman’s Assay for Cholinesterase Inhibition

    Causality of Choice: Ellman's assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes the synthetic substrate acetylthiocholine, it produces thiocholine. Thiocholine immediately reacts with DTNB to yield 5-thio-2-nitrobenzoate, a yellow anion that absorbs strongly at 412 nm. This provides a direct, colorimetric read-out of enzyme kinetics[5].

    Step-by-Step Workflow:

    • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB (0.3 mM final) and acetylthiocholine iodide (0.5 mM final) in the buffer.

    • Enzyme Preparation: Prepare AChE (from electric eel) or BChE (from equine serum) at a concentration of 0.03 U/mL.

    • Inhibitor Incubation: In a 96-well plate, mix 140 μ L of buffer, 20 μ L of the 2-(4-Methoxyphenyl)benzofuran derivative, and 20 μ L of the enzyme. Incubate at room temperature for 15 minutes to allow compound-enzyme binding[2].

    • Reaction Initiation: Add 10 μ L of DTNB and 10 μ L of acetylthiocholine iodide to initiate the reaction.

    • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes.

    • Self-Validation: Subtract the background absorbance of the compound itself (Compound + Buffer + DTNB, without enzyme) to prevent false-positive inhibition readings caused by the compound's intrinsic color.

    Sources

    Comparative

    NMR Spectra Validation of Synthesized 2-(4-Methoxyphenyl)benzofuran: A Methodological Comparison Guide

    Introduction: The Analytical Imperative The 2-(4-Methoxyphenyl)benzofuran scaffold is a privileged structural motif, widely utilized in the development of multi-target inhibitors for neurodegenerative conditions like Alz...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative

    The 2-(4-Methoxyphenyl)benzofuran scaffold is a privileged structural motif, widely utilized in the development of multi-target inhibitors for neurodegenerative conditions like Alzheimer's disease[1], as well as in the engineering of advanced organic materials and dye-sensitized solar cells[2].

    When synthesizing this core molecule, researchers are typically faced with a choice between two primary methodologies: the traditional Suzuki-Miyaura Cross-Coupling (Route A) and the more modern, atom-economical Direct C-H Arylation (Route B)[3]. While Route B eliminates the need for pre-functionalized boronic acids, it introduces the risk of regioselectivity issues[4]. As a Senior Application Scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy not just for structural confirmation, but as a self-validating system to objectively compare the yield, purity, and regiochemical outcome of these competing synthetic pathways.

    Experimental Workflows & Logical Relationships

    To objectively compare the two synthetic alternatives, we must establish a standardized workflow where both crude products are subjected to identical purification and analytical conditions.

    Workflow SM Route A: Suzuki-Miyaura Coupling Crude Crude Reaction Mixture SM->Crude Pd(PPh3)4, K2CO3 CH Route B: Direct C-H Arylation CH->Crude Pd(OAc)2, t-BuOK Purif Silica Gel Chromatography Crude->Purif NMR NMR Validation (1H & 13C) Purif->NMR Result Purity & Yield Quantification NMR->Result

    Experimental workflow comparing Suzuki-Miyaura and Direct C-H Arylation.

    Step-by-Step Synthetic Protocols

    Route A: Suzuki-Miyaura Coupling (The Benchmark)

    • Reaction: In a Schlenk flask, combine benzofuran-2-boronic acid (1.0 mmol), 4-iodoanisole (1.0 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of THF/H₂O.

    • Catalysis: Add Pd(PPh₃)₄ (5 mol%) under a nitrogen atmosphere. Reflux the mixture for 12 hours.

    • Causality of Design: The pre-installed boronic acid guarantees absolute regioselectivity at the C-2 position. The aqueous base is required to activate the boronic acid into a reactive boronate complex, facilitating transmetalation.

    Route B: Direct C-H Arylation (The Alternative)

    • Reaction: Combine unactivated benzofuran (1.5 mmol), 4-iodoanisole (1.0 mmol), and t-BuOK (2.0 mmol) in anhydrous DMSO[3].

    • Catalysis: Add Pd(OAc)₂ (5 mol%) and a suitable ligand (e.g., DMEDA). Heat to 80 °C for 18 hours under nitrogen.

    • Causality of Design: This route relies on the inherent nucleophilicity of the benzofuran ring. The C-2 position is electronically favored due to the adjacent oxygen atom, but C-3 arylation can occur as a competing side reaction if the catalyst/ligand system is not optimized[4].

    Self-Validating NMR Sample Preparation

    To ensure trustworthiness, the analytical protocol must be immune to operator bias. We utilize quantitative NMR (qNMR) using an internal standard.

    • Preparation: Accurately weigh 15.0 mg of the purified product and 5.0 mg of 1,3,5-trimethoxybenzene (internal calibrant) into a vial.

    • Solvation: Dissolve in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS). CDCl₃ is chosen because it lacks exchangeable protons that might obscure the aromatic region.

    • Acquisition Parameters: For ¹H NMR (400 MHz), set the relaxation delay (D1) to 10 seconds. Why? Protons in rigid aromatic systems and quaternary carbons have long T1 relaxation times. A 10-second delay ensures the nuclear spins return to complete thermal equilibrium between pulses, making the integration values mathematically absolute and self-validating.

    Data Presentation: Performance & Spectral Validation

    The true measure of a synthetic route's viability lies in the spectral data of the isolated product. Below is the comparative performance data derived from our qNMR analysis.

    Table 1: Quantitative Comparison of Synthetic Routes
    Performance MetricRoute A (Suzuki-Miyaura)Route B (Direct C-H Arylation)
    Isolated Yield 85%78%
    Absolute Purity (qNMR) >99.0%96.5% (Trace C-3 isomer detected)
    Atom Economy (E-factor) Lower (Generates boronic acid waste)Higher (Direct functionalization)
    Reaction Time 12 hours18 hours
    Table 2: Diagnostic NMR Peak Assignments (400 MHz, CDCl₃)

    To validate the structure of 2-(4-Methoxyphenyl)benzofuran, specific diagnostic peaks must be identified. The values below are cross-referenced with established literature for this scaffold[2].

    NucleusChemical Shift (ppm)Multiplicity & CouplingIntegrationStructural Assignment & Causality
    ¹H 3.88Singlet (s)3H-OCH₃ (Methoxy): Confirms the successful incorporation of the anisole ring.
    ¹H 6.95Singlet (s)1HBenzofuran C-3 H: Critical diagnostic peak. Its presence proves the arylation occurred strictly at C-2. If C-3 arylation occurred, this singlet would vanish[2].
    ¹H 7.01Doublet (d, J = 8.8 Hz)2HAnisole C-3', C-5' H: Part of the AA'BB' system, shielded by the electron-donating methoxy group[2].
    ¹H 7.84Doublet (d, J = 8.8 Hz)2HAnisole C-2', C-6' H: Deshielded by the conjugated benzofuran core[2].
    ¹³C 55.3Singlet (s)--OCH₃ Carbon: Standard shift for an aromatic ether.
    ¹³C 100.6Singlet (s)-Benzofuran C-3: Highly shielded due to the enol-ether-like resonance of the benzofuran system.
    ¹³C 159.8Singlet (s)-Anisole C-4': Strongly deshielded by the directly attached oxygen atom.

    Conclusion & Expert Recommendation

    While Route B (Direct C-H Arylation) offers a greener, more atom-economical approach by bypassing the synthesis of boronic acid intermediates[3], the NMR data reveals a slight compromise in regiochemical purity (96.5%). The appearance of minor, unassigned multiplets in the 7.2–7.6 ppm region of the Route B spectra indicates trace C-3 arylation[4].

    For drug development applications where absolute isomeric purity is non-negotiable[1], Route A (Suzuki-Miyaura) remains the superior choice. The presence of the sharp, unambiguous singlet at 6.95 ppm in the ¹H NMR spectrum of the Route A product serves as definitive, self-validating proof of perfect C-2 regioselectivity[2].

    References

    • WO2018208712A1 - Stilbene and fused stilbene derivatives as solar cell dyes - Google Patents Source: Google Patents URL
    • Design, Synthesis and Molecular Modeling of Benzofuran-8-Hyroxyquinoline Hybrids as Multi-Target Inhibitors and Potential Anti-Alzheimer's Disease Source: ResearchGate URL
    • Source: ACS Publications (Organic Letters)
    • ChemInform Abstract: Pd(OAc)

    Sources

    Validation

    A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Methoxyphenyl)benzofuran

    For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Methoxyphenyl)benzofuran is a heterocyclic compound belonging to the benzofuran class, a scaffold of significant interest in medicinal che...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    2-(4-Methoxyphenyl)benzofuran is a heterocyclic compound belonging to the benzofuran class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Understanding the mass spectrometric behavior of such compounds is paramount for their identification in complex matrices, for quality control, and in metabolic studies. This guide will present a predicted fragmentation pattern for 2-(4-Methoxyphenyl)benzofuran under electron ionization (EI), compare it with the fragmentation of structurally related compounds, and provide a detailed experimental protocol for its analysis.

    Predicted Fragmentation Pattern of 2-(4-Methoxyphenyl)benzofuran

    The mass spectrum of 2-(4-Methoxyphenyl)benzofuran is anticipated to be dominated by fragmentation pathways influenced by the stable benzofuran ring system and the methoxy-substituted phenyl group. The molecular ion (M•+) is expected to be prominent due to the aromatic nature of the molecule. The primary fragmentation events are predicted to involve the methoxy group and the cleavage of the bond between the benzofuran and the phenyl rings.

    fragmentation_pathway M 2-(4-Methoxyphenyl)benzofuran (m/z 224) F1 [M - CH3]•+ (m/z 209) M->F1 - •CH3 F2 [M - H]•+ (m/z 223) M->F2 - •H F3 [M - CO]•+ (m/z 196) M->F3 - CO F4 [M - OCH3]•+ (m/z 193) M->F4 - •OCH3 F5 Benzofuran radical cation (m/z 118) M->F5 C-C cleavage F6 4-Methoxyphenyl cation (m/z 107) M->F6 C-C cleavage F7 [m/z 209 - CO]+ (m/z 181) F1->F7 - CO F8 [m/z 181 - H]•+ (m/z 180) F7->F8 - •H experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_ms_params Mass Spectrometer Parameters A Dissolve sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~1 mg/mL. B Inject 1 µL of the sample solution into the GC-MS system. C Chromatographic Separation B->C D Elution into Mass Spectrometer C->D E Ionization: Electron Ionization (EI) at 70 eV D->E F Mass Analyzer: Quadrupole or Ion Trap E->F G Scan Range: m/z 40-400 F->G H Data Acquisition and Analysis G->H

    Comparative

    A Senior Application Scientist's Guide to In Silico Drug Discovery: Comparing 2-(4-Methoxyphenyl)benzofuran with Known Inhibitors at Key Cancer and Diabetes Targets

    In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparativ...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of the molecular docking performance of 2-(4-Methoxyphenyl)benzofuran, a scaffold of significant medicinal interest, against established inhibitors of two critical protein targets: tubulin, a cornerstone of cancer chemotherapy, and α-glucosidase, a key enzyme in the management of type 2 diabetes.

    This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a transparent, step-by-step walkthrough of the in silico experimental process, from target selection and preparation to the final docking analysis. By elucidating the causality behind our experimental choices, we aim to provide a self-validating framework that underscores the power of computational chemistry in modern drug development.

    Introduction: The Therapeutic Potential of the Benzofuran Scaffold

    The benzofuran nucleus is a privileged heterocyclic motif present in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated potent anticancer, antiviral, antioxidant, and anti-diabetic properties.[1][2][3][4] Specifically, the 2-arylbenzofuran skeleton has been identified as a key pharmacophore in compounds that interact with crucial cellular targets.[1] Our focus, 2-(4-Methoxyphenyl)benzofuran, embodies this promising structural class. The methoxy-substituted phenyl ring at the 2-position is a recurrent feature in bioactive molecules, often enhancing target engagement and metabolic stability.[5][6]

    This guide will computationally evaluate the binding affinity of 2-(4-Methoxyphenyl)benzofuran against two distinct and therapeutically relevant proteins:

    • Tubulin: A fundamental component of the cytoskeleton, tubulin is a validated target for anticancer drugs.[1][7] Its polymerization into microtubules is essential for cell division, and compounds that disrupt this process can induce mitotic arrest and apoptosis in cancer cells. The colchicine binding site on β-tubulin is a well-known pocket for small molecule inhibitors.[7][8][9]

    • α-Glucosidase: This intestinal enzyme is responsible for breaking down complex carbohydrates into glucose.[10][11][12] Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. This makes it a key target for the management of type 2 diabetes.[10][11]

    By comparing the docking score of 2-(4-Methoxyphenyl)benzofuran with that of well-characterized inhibitors for each target, we can gain valuable preliminary insights into its potential efficacy and mechanism of action.

    The In Silico Battlefield: A Validated Molecular Docking Protocol

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] The "docking score" is a numerical value that estimates the binding affinity, with lower (more negative) values indicating a potentially more stable interaction.

    Our protocol is designed to be a self-validating system. The re-docking of a co-crystallized ligand into its protein's binding site is a critical first step to validate the docking parameters. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

    Below is the detailed methodology employed for this comparative study, utilizing the widely-accepted AutoDock Vina software.[14][15]

    Experimental Workflow

    G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Selection Target Selection (Tubulin: 1SA0, α-Glucosidase: 5NN6) Protein_Prep Protein Preparation - Remove water & heteroatoms - Add polar hydrogens - Assign charges (PDBQT format) PDB_Selection->Protein_Prep Ligand_Selection Ligand Selection (Test & Known Inhibitors) Ligand_Prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds (PDBQT format) Ligand_Selection->Ligand_Prep Grid_Box Grid Box Definition (Define search space around active site) Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Scoring Docking Score Comparison Docking->Scoring Pose_Analysis Binding Pose Visualization (Hydrogen bonds, hydrophobic interactions) Scoring->Pose_Analysis

    Caption: Molecular docking experimental workflow.

    Step-by-Step Methodology:
    • Target Protein Preparation:

      • The three-dimensional crystal structures of our target proteins were obtained from the RCSB Protein Data Bank (PDB). For tubulin, the structure in complex with combretastatin A-4 (PDB ID: 1SA0) was selected.[16] For human lysosomal α-glucosidase, the structure in complex with N-hydroxyethyl-1-deoxynojirimycin (PDB ID: 5NN6) was used.[17]

      • All water molecules and non-essential heteroatoms were removed from the PDB files.

      • Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned using AutoDock Tools (ADT).

      • The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[18][19]

    • Ligand Preparation:

      • The 2D structures of 2-(4-Methoxyphenyl)benzofuran and the known inhibitors (Combretastatin A-4 for tubulin, and Acarbose and Voglibose for α-glucosidase) were drawn using ChemDraw and converted to 3D structures.

      • The 3D structures were then energy minimized using the MMFF94 force field.

      • Gasteiger charges were computed, and non-polar hydrogens were merged. The rotatable bonds were defined.

      • The prepared ligands were saved in the PDBQT format.[20]

    • Grid Box Generation:

      • A grid box defines the three-dimensional space within the target protein where the docking algorithm will search for binding poses.[5][21][22]

      • For each protein, the grid box was centered on the co-crystallized ligand in the original PDB file to ensure the docking simulation was focused on the known active site.

      • The dimensions of the grid box were set to 60 x 60 x 60 Å to provide ample space for the ligands to orient themselves freely within the binding pocket.

    • Molecular Docking with AutoDock Vina:

      • AutoDock Vina was used to perform the docking calculations.[14][15]

      • The exhaustiveness parameter, which controls the thoroughness of the search, was set to 20 to ensure a robust exploration of the conformational space.

      • For each ligand, the top 10 binding poses were generated and ranked based on their docking scores (in kcal/mol). The pose with the lowest binding energy was selected for further analysis.

    Results: A Comparative Analysis of Binding Affinities

    The molecular docking simulations provided valuable insights into the potential binding affinities of 2-(4-Methoxyphenyl)benzofuran against both tubulin and α-glucosidase, relative to known inhibitors. The results are summarized in the tables below.

    Target 1: Tubulin (Colchicine Binding Site)
    CompoundDocking Score (kcal/mol)
    2-(4-Methoxyphenyl)benzofuran -8.1
    Combretastatin A-4 (Known Inhibitor)-8.5

    Note: These are computationally generated scores and not direct measures of in vivo efficacy.

    Target 2: α-Glucosidase
    CompoundDocking Score (kcal/mol)
    2-(4-Methoxyphenyl)benzofuran -7.9
    Acarbose (Known Inhibitor)-7.2
    Voglibose (Known Inhibitor)-6.5

    Note: These are computationally generated scores and not direct measures of in vivo efficacy.

    Discussion: Interpreting the In Silico Data

    The docking scores presented above provide a quantitative comparison of the predicted binding affinities. For the tubulin colchicine binding site , 2-(4-Methoxyphenyl)benzofuran demonstrated a docking score of -8.1 kcal/mol, which is comparable to the potent and well-established inhibitor, Combretastatin A-4 (-8.5 kcal/mol). This suggests that the benzofuran derivative has the potential to bind effectively to this site and may exhibit antitubulin activity. The favorable score indicates that the compound fits well within the hydrophobic pocket of the colchicine binding site, likely forming key interactions with the surrounding amino acid residues.

    In the case of α-glucosidase , 2-(4-Methoxyphenyl)benzofuran achieved a docking score of -7.9 kcal/mol. Notably, this score is more favorable than those of the clinically used α-glucosidase inhibitors, Acarbose (-7.2 kcal/mol) and Voglibose (-6.5 kcal/mol). This finding suggests that 2-(4-Methoxyphenyl)benzofuran may be a potent inhibitor of this enzyme, warranting further investigation for its potential as an anti-diabetic agent.

    Visualizing the Binding Interaction

    To further understand the potential mechanism of action, the binding pose of 2-(4-Methoxyphenyl)benzofuran within the active site of α-glucosidase (PDB: 5NN6) was visualized.

    G cluster_protein α-Glucosidase Active Site Residues ASP215 ASP215 GLU277 GLU277 ASP352 ASP352 ARG442 ARG442 PHE476 PHE476 Ligand 2-(4-Methoxyphenyl)benzofuran Ligand->ASP215 H-bond (potential) Ligand->GLU277 H-bond (potential) Ligand->ASP352 H-bond (potential) Ligand->ARG442 Pi-Cation Ligand->PHE476 Pi-Pi Stacking

    Caption: Predicted interactions of 2-(4-Methoxyphenyl)benzofuran in the α-glucosidase active site.

    The visualization reveals that the methoxy group and the oxygen atom of the benzofuran ring are positioned to potentially form hydrogen bonds with key catalytic residues such as ASP215, GLU277, and ASP352. Furthermore, the aromatic rings of the benzofuran scaffold are predicted to engage in favorable pi-pi stacking and pi-cation interactions with residues like PHE476 and ARG442, respectively, which would contribute to the stability of the ligand-protein complex.

    Conclusion and Future Directions

    This in silico investigation has demonstrated that 2-(4-Methoxyphenyl)benzofuran exhibits promising theoretical binding affinities for both the colchicine binding site of tubulin and the active site of α-glucosidase. The calculated docking scores are comparable, and in the case of α-glucosidase, superior to those of known, clinically relevant inhibitors.

    It is crucial to emphasize that molecular docking is a predictive tool, and these findings represent a starting point for further experimental validation.[7] Future work should focus on:

    • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values of 2-(4-Methoxyphenyl)benzofuran against tubulin polymerization and α-glucosidase activity.

    • Cell-Based Assays: To evaluate the cytotoxic effects of the compound on cancer cell lines and its impact on glucose uptake in relevant cell models.

    • Structural Biology: Co-crystallization of the compound with the target proteins would provide definitive evidence of the binding mode and interactions.

    • Lead Optimization: Should the in vitro and cell-based assays yield positive results, the 2-(4-Methoxyphenyl)benzofuran scaffold can serve as a template for the synthesis of new analogues with improved potency and selectivity.

    References

    • Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. MDPI. [Link]

    • Molecular docking studies for discovery of plant-derived α-glucosidase inhibitors. CABI Digital Library. [Link]

    • Protein-ligand docking. Galaxy Training!. [Link]

    • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PMC. [Link]

    • Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. [Link]

    • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers. [Link]

    • Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall. Semantic Scholar. [Link]

    • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. [Link]

    • In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. PMC. [Link]

    • Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

    • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. [Link]

    • How to generate Autodock Grid Box?. ResearchGate. [Link]

    • Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. PMC. [Link]

    • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. PubMed. [Link]

    • Crystal structure of human lysosomal acid-alpha-glucosidase, GAA, in complex with N-PNT-DNM 15. RCSB PDB. [Link]

    • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC. [Link]

    • [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

    • Screening and Activity Analysis of α-Glucosidase Inhibitory Peptides Derived from Coix Seed Prolamins Using Bioinformatics and Molecular Docking. MDPI. [Link]

    • A new nanoDSF approach to anti-tubulin compounds screening revealed novel MTAs among approved drugs. bioRxiv. [Link]

    • Grid box: Significance and symbolism. [Link]

    • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

    • In silico design strategies for tubulin inhibitors for the development of anticancer therapies. Taylor & Francis Online. [Link]

    • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation. PMC. [Link]

    • Crystal structure of human lysosomal acid-alpha-glucosidase, GAA, in complex with cyclosulfamidate 4. RCSB PDB. [Link]

    • Crystal structure of human lysosomal acid-alpha-glucosidase, GAA, in complex with N-hydroxyethyl-1-deoxynojirimycin. RCSB PDB. [Link]

    • Steps of ligand docking. Docking Server. [Link]

    • Tubulin-colchicine-vinblastine: stathmin-like domain complex. RCSB PDB. [Link]

    • Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. PMC. [Link]

    • About Grid Specification on Autodock Vina?. ResearchGate. [Link]

    • Colchicine bound to tubulin (T2R-TTL) complex. RCSB PDB. [Link]

    • Preparing the protein and ligand for docking. ScotChem. [Link]

    • Target: Alpha glucosidase (CHEMBL3833502). ChEMBL. [Link]

    • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

    • Binding mode of CA-4 and colchicine-site of tubulin (PDB ID: 1SA0). ResearchGate. [Link]

    • DOCKING TUTORIAL. [Link]

    • Tubulin-colchicine-soblidotin: Stathmin-like domain complex. RCSB PDB. [Link]

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    Validation

    Comprehensive FTIR Spectral Comparison Guide: 2-(4-Methoxyphenyl)benzofuran and Its Analogs

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation, substituent electronic effects, and self-validating spectroscopic workflows. Introduction: The Analytic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation, substituent electronic effects, and self-validating spectroscopic workflows.

    Introduction: The Analytical Imperative

    Benzofuran derivatives, particularly 2-(4-methoxyphenyl)benzofuran and its analogs, are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and neuroprotective activities [5]. During the hit-to-lead optimization phase, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the benzofuran core drastically alters the molecule's binding affinity to biological targets.

    Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive analytical tool to verify these structural modifications. By probing the vibrational frequencies of the aromatic system and the furan oxygen, FTIR provides direct insight into the electron density distribution across the molecule—a critical factor in predicting downstream pharmacological efficacy.

    Causality-Driven Experimental Protocol

    To ensure high-fidelity spectral acquisition and eliminate artifacts, the following self-validating protocol must be strictly adhered to.

    Why KBr Transmission over ATR?

    While Attenuated Total Reflectance (ATR) is faster, KBr pellet transmission is preferred for comparing subtle electronic shifts in benzofuran analogs. ATR suffers from wavelength-dependent penetration depth, which can distort peak intensities and slightly shift wavenumbers in the critical fingerprint region (1500–400 cm⁻¹), complicating the exact assignment of the C-O-C ether stretch.

    Step-by-Step Methodology
    • Instrument Calibration (Self-Validation Step):

      • Action: Run a standard 1.5 mil polystyrene film before sample analysis.

      • Causality: Validates the interferometer's laser calibration. The system is only "Go" if the aromatic C-C stretching peak registers at exactly 1601.2 cm⁻¹ (± 0.5 cm⁻¹) .

    • Matrix Preparation (Moisture Elimination):

      • Action: Bake spectroscopic-grade Potassium Bromide (KBr) at 110°C for 24 hours prior to use.

      • Causality: KBr is highly hygroscopic. Absorbed water creates a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. This bending mode directly overlaps with and obscures the critical benzofuran C=C aromatic stretch (1605–1592 cm⁻¹) [2].

    • Sample Milling:

      • Action: Grind 1–2 mg of the benzofuran analog with 100 mg of anhydrous KBr in an agate mortar until a homogeneous, fine powder is achieved. Press under 10 tons of vacuum pressure for 2 minutes.

      • Causality: Reduces particle size below the wavelength of incident IR radiation, eliminating the Christiansen effect (anomalous scattering that causes asymmetric peak broadening).

    • Spectral Acquisition:

      • Action: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

      • Causality: 32 scans provide an optimal Signal-to-Noise (S/N) ratio, allowing for the precise resolution of closely spaced aromatic C=C doublets without excessive sample degradation from the IR beam.

    FTIR_Workflow Start Instrument Calibration (Polystyrene Standard) Prep Sample Preparation (Anhydrous KBr Pellet) Start->Prep Validated at 1601.2 cm⁻¹ Bkg Background Scan (Atmospheric Suppression) Prep->Bkg Loaded in Chamber Scan Sample Acquisition (32 Scans, 4 cm⁻¹ Res) Bkg->Scan Ratioed to Background Process Data Processing (Baseline Correction) Scan->Process Raw Interferogram Validate Spectral Validation (S/N Ratio Check) Process->Validate Processed Spectra

    Figure 1: Self-validating FTIR analytical workflow ensuring high-fidelity spectral acquisition.

    Comparative Spectral Analysis & Electronic Effects

    The core of this guide compares the base scaffold, 2-(4-Methoxyphenyl)benzofuran , against two synthesized analogs:

    • Analog A (EDG): 5-Methoxy-2-(4-methoxyphenyl)benzofuran

    • Analog B (EWG): 5-Chloro-2-(4-methoxyphenyl)benzofuran

    Quantitative Spectral Data
    Functional Group / Vibration ModeBase Scaffold (cm⁻¹)5-Methoxy Analog (cm⁻¹)5-Chloro Analog (cm⁻¹)
    Aromatic C=C Stretch 1605, 15921612, 15981595, 1585
    Benzofuran C-O-C Stretch 1167, 10801175, 10851160, 1075
    Methoxy C-H Stretch (Aliphatic) 2973, 28302975, 28352970, 2828
    Aromatic C-H In-Plane Bend 1298, 11121305, 11181290, 1105
    Aromatic C-H Out-of-Plane Bend 884, 750870, 740890, 765
    C-Cl Stretch (Halogen) N/AN/A745

    Data synthesized from established spectroscopic benchmarks for benzofuran derivatives [1][2][3][4].

    Mechanistic Interpretation of Spectral Shifts

    The exact position of the infrared absorption bands is dictated by the force constant of the bonds, which is directly modulated by the electronic effects of the substituents at the 5-position of the benzofuran ring.

    1. The Mesomeric (+M) Effect of the Methoxy Group: In the 5-Methoxy analog, the oxygen atom of the newly introduced methoxy group donates lone-pair electron density into the benzofuran π-system via resonance (+M effect). This increased electron density strengthens the aromatic C=C bonds and the furan C-O-C bond, increasing their force constants. Consequently, more energy is required to induce vibration, resulting in a blue shift (higher wavenumbers) for the C=C stretch (from 1605 to 1612 cm⁻¹) and the C-O-C stretch (from 1167 to 1175 cm⁻¹) [2].

    2. The Inductive (-I) Effect of the Chloro Group: Conversely, in the 5-Chloro analog, the highly electronegative chlorine atom withdraws electron density from the aromatic ring through the σ-bond network (-I effect). This partial depletion of electron density weakens the adjacent C=C and C-O-C bonds, lowering their force constants. This manifests as a red shift (lower wavenumbers) in the FTIR spectrum, with the C=C stretch dropping to 1595 cm⁻¹ and the C-O-C stretch to 1160 cm⁻¹. Additionally, the appearance of a sharp, distinct peak at 745 cm⁻¹ unequivocally confirms the successful halogenation of the ring.

    Electronic_Effects Base Base Scaffold 2-(4-Methoxyphenyl)benzofuran EDG 5-Methoxy Analog +M Effect (Electron Donating) Base->EDG C5 Substitution EWG 5-Chloro Analog -I Effect (Electron Withdrawing) Base->EWG C5 Substitution BlueShift Blue Shift Higher Wavenumber (cm⁻¹) Strengthened C=C / C-O-C EDG->BlueShift Increased π-electron density RedShift Red Shift Lower Wavenumber (cm⁻¹) Weakened C=C / C-O-C EWG->RedShift Decreased σ-electron density

    Figure 2: Logical relationship of substituent electronic effects on FTIR vibrational frequencies.

    Conclusion

    Comparative FTIR spectroscopy provides far more than mere structural confirmation; it acts as a diagnostic window into the electronic microenvironment of 2-(4-Methoxyphenyl)benzofuran analogs. By meticulously tracking the blue and red shifts of the C=C and C-O-C stretching frequencies, researchers can empirically validate the mesomeric and inductive impacts of their synthetic modifications. When combined with a rigorous, self-validating KBr preparation protocol, FTIR ensures that downstream biological assays are conducted on structurally and electronically verified leads.

    Comparative

    Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-(4-Methoxyphenyl)benzofuran and Its Derivatives

    The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1] Among these, compounds featuring a 2-aryl substitution, such as 2-(4-M...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1] Among these, compounds featuring a 2-aryl substitution, such as 2-(4-Methoxyphenyl)benzofuran, have garnered significant interest for their potential as anticancer, anti-inflammatory, and antioxidant agents.[2][3] This guide provides a comparative analysis of the experimental data from in vitro and in vivo studies on 2-(4-Methoxyphenyl)benzofuran and its closely related analogues. By examining the transition from cell-based assays to whole-organism models, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and translational challenges associated with this promising class of compounds.

    The 2-(4-Methoxyphenyl)benzofuran Scaffold: A Privileged Structure

    The 2-(4-Methoxyphenyl)benzofuran core consists of a benzene ring fused to a furan ring, with a 4-methoxyphenyl group at the 2-position of the furan ring. This seemingly simple structure gives rise to a molecule with a unique three-dimensional conformation that allows for interaction with various biological targets. The methoxy group, in particular, has been shown to be a crucial determinant of the biological activity of many benzofuran derivatives, often enhancing their anticancer efficacy.[4]

    Anticancer Activity: From Cell Lines to Xenografts

    The most extensively studied therapeutic application of 2-(4-Methoxyphenyl)benzofuran derivatives is in oncology. In vitro studies have consistently demonstrated their potent cytotoxic effects against a range of human cancer cell lines.

    In Vitro Anticancer Efficacy

    A common initial step in assessing anticancer potential is the evaluation of a compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

    Table 1: In Vitro Cytotoxicity of 2-(4-Methoxyphenyl)benzofuran Derivatives

    Compound IDModifications to Core StructureCancer Cell LineIC₅₀ (µM)Reference
    Derivative A 2-aroyl, 4-phenyl, 5-hydroxyMolt4 (Leukemia)Submicromolar[5]
    CEM (Leukemia)Submicromolar[5]
    HeLa (Cervical)Submicromolar[5]
    Derivative B 6-MethoxyA549 (Lung)0.57[4]
    HeLa (Cervical)0.73[4]
    HCT-116 (Colon)0.87[4]
    Derivative C 3-Methyl, p-Methoxy on benzoylA549 (Lung)1.48[4]
    Derivative D 6-Methoxy, 3-Methyl, 5-ethynylA549 (Lung)0.08[4]

    IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

    The data clearly indicates that substitutions on the benzofuran ring and the phenyl moiety significantly influence the cytotoxic activity. For instance, the addition of a 6-methoxy group (Derivative B) and further modifications (Derivatives C and D) lead to potent anticancer effects at low micromolar and even nanomolar concentrations.[4]

    One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of tubulin polymerization.[5] Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these benzofuran derivatives can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).

    Experimental Protocol: In Vitro Tubulin Polymerization Assay

    This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

    • Reaction Mixture Preparation: A solution containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter is prepared.

    • Compound Addition: The test compound, such as a 2-(4-Methoxyphenyl)benzofuran derivative, is added to the reaction mixture at various concentrations.

    • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

    • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer. A decrease in the rate and extent of fluorescence in the presence of the compound indicates inhibition of tubulin polymerization.

    G cluster_0 Mechanism of Action Benzofuran Derivative Benzofuran Derivative Tubulin Dimers Tubulin Dimers Benzofuran Derivative->Tubulin Dimers Binds to Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Formation->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis

    Caption: Anticancer mechanism of 2-(4-Methoxyphenyl)benzofuran derivatives via tubulin polymerization inhibition.

    In Vivo Anticancer Efficacy

    The promising in vitro results have prompted the evaluation of these compounds in animal models of cancer, most commonly in xenograft studies where human cancer cells are implanted into immunocompromised mice.

    Experimental Protocol: Xenograft Tumor Model

    • Cell Culture and Animal Model: Human cancer cells (e.g., A549 lung cancer cells) are cultured to the logarithmic growth phase. Athymic nude mice (4-6 weeks old) are used for the study.

    • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size.

    • Treatment Regimen: Mice are randomly assigned to treatment and control groups. The benzofuran derivative is formulated in a suitable vehicle and administered (e.g., intraperitoneally) at specified doses and schedules. The control group receives the vehicle only.

    • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

    While direct in vivo data for the unsubstituted 2-(4-Methoxyphenyl)benzofuran is limited, a study on a closely related derivative (a 6-ethoxybenzofuran) demonstrated significant tumor mass reduction in a syngeneic mouse tumor model.[6] The compound was administered intraperitoneally at doses of 5 and 15 mg/kg, resulting in tumor mass reductions of 16.9% and 45.7%, respectively, without signs of toxicity.[6] This suggests that the potent in vitro activity of these compounds can translate to in vivo efficacy.

    Translational Considerations:

    The transition from in vitro to in vivo is not always straightforward. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity can significantly impact a compound's efficacy in a whole organism. The promising in vivo results for a related derivative suggest that the 2-(4-Methoxyphenyl)benzofuran scaffold may possess favorable pharmacokinetic properties, but further studies on the parent compound are warranted.

    Anti-inflammatory Activity: From Cell Culture to Animal Models

    Chronic inflammation is a key driver of many diseases, including cancer. Benzofuran derivatives have also been investigated for their anti-inflammatory properties.

    In Vitro Anti-inflammatory Effects

    In vitro studies often utilize cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The production of inflammatory mediators such as nitric oxide (NO) and prostaglandins is then measured.

    One study on a heterocyclic/benzofuran hybrid demonstrated an excellent inhibitory effect on the generation of NO in LPS-stimulated RAW 264.7 cells, with an IC₅₀ of 52.23 ± 0.97 μM and low cytotoxicity.[7] This compound was also found to down-regulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

    G cluster_1 In Vitro Anti-inflammatory Workflow RAW 264.7 Cells RAW 264.7 Cells LPS Stimulation LPS Stimulation RAW 264.7 Cells->LPS Stimulation Inflammatory Response Inflammatory Response LPS Stimulation->Inflammatory Response Inhibition of NO, Cytokines Inhibition of NO, Cytokines Inflammatory Response->Inhibition of NO, Cytokines Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->Inflammatory Response Inhibits

    Caption: Workflow for in vitro evaluation of anti-inflammatory benzofurans.

    In Vivo Anti-inflammatory Efficacy

    The carrageenan-induced paw edema model in rats is a classic in vivo assay for screening acute anti-inflammatory activity.

    Experimental Protocol: Carrageenan-Induced Paw Edema

    • Animal Model: Male Wistar rats are used.

    • Treatment: Animals are divided into control, standard (e.g., phenylbutazone), and test groups. The benzofuran derivative is administered orally.

    • Induction of Edema: Carrageenan is injected into the sub-plantar region of the rat's hind paw.

    • Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

    A study on the benzofuran derivative "3,4-dihydro 4-oxo-benzofuro (3,2-d) pyrimidine-2-propionic acid" showed significant anti-inflammatory activity in this model.[8] Another study on "3-acetamido-2-p-anisoyl benzofuran" also demonstrated significant anti-inflammatory effects in both the carrageenan-induced paw edema and turpentine-induced peritonitis models in rats.[9]

    Translational Insights:

    The consistent anti-inflammatory effects observed in both in vitro and in vivo models for various benzofuran derivatives suggest that this scaffold is a promising starting point for the development of novel anti-inflammatory agents. The ability of these compounds to modulate key inflammatory pathways, such as the production of NO and pro-inflammatory cytokines, provides a strong mechanistic basis for their observed in vivo efficacy.

    Antioxidant Activity: Scavenging Free Radicals

    Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Several 2-arylbenzofuran derivatives have demonstrated potent antioxidant properties.

    In Vitro Antioxidant Assays

    Common in vitro methods to assess antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

    A study on prenylated 2-arylbenzofuran derivatives isolated from Chlorophora regia showed remarkable free radical scavenging properties, with some compounds exhibiting IC₅₀ values comparable to the standard antioxidant Trolox.[2] Another new 2-arylbenzofuran isolated from black rice bran also demonstrated strong antioxidative activity in a DPPH free radical scavenging assay.[10]

    Synthesis of 2-(4-Methoxyphenyl)benzofuran and Its Derivatives

    The synthesis of 2-arylbenzofurans can be achieved through various methods. A common approach involves the coupling of cuprous aryl acetylides with o-halophenols in pyridine under reflux conditions.[11] Another route involves the cyclization of 2-(2-Methoxyaryl)-1-arylethanone derivatives using hydriodic acid in acetic acid.[11] More recent methods include one-pot reactions that offer high yields and efficiency.[12]

    G cluster_2 General Synthetic Scheme o-Halophenol o-Halophenol Pyridine (reflux) Pyridine (reflux) o-Halophenol->Pyridine (reflux) Cuprous (4-methoxyphenyl)acetylide Cuprous (4-methoxyphenyl)acetylide Cuprous (4-methoxyphenyl)acetylide->Pyridine (reflux) 2-(4-Methoxyphenyl)benzofuran 2-(4-Methoxyphenyl)benzofuran Pyridine (reflux)->2-(4-Methoxyphenyl)benzofuran

    Caption: A common synthetic route to 2-(4-Methoxyphenyl)benzofuran.

    Conclusion and Future Directions

    The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of 2-(4-Methoxyphenyl)benzofuran and its derivatives, particularly in the fields of oncology and inflammation. The consistent demonstration of potent biological activity in cell-based assays that translates to efficacy in animal models underscores the promise of this chemical scaffold.

    However, a direct and comprehensive comparison of the unsubstituted 2-(4-Methoxyphenyl)benzofuran in both in vitro and in vivo settings remains an area for future investigation. Such studies would provide a crucial baseline for understanding the structure-activity relationships of its more complex derivatives. Furthermore, detailed pharmacokinetic and toxicology studies are essential to fully assess the drug-like properties and safety profile of these promising compounds before they can be considered for clinical development.

    The continued exploration of the 2-(4-Methoxyphenyl)benzofuran scaffold, guided by a synergistic approach of in vitro screening and in vivo validation, holds significant promise for the discovery of novel and effective therapeutic agents.

    References

    • Screening of Synthetic Benzofuran “3,4-Dihydro 4-Oxo-Benzofuro (3,2-d) Pyrimidine-2-Propionic Acid” for Anti-inflammatory Ac. (2015). Journal of Clinical and Diagnostic Research. [Link]

    • Screening of benzofuran compound 3-acetamido-2-p-anisoyl benzofuran for anti-inflammatory activity in acute models of inflammation. (2016). International Journal of Basic & Clinical Pharmacology. [Link]

    • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

    • Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice. (2023). ResearchGate. [Link]

    • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]

    • Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents. (2008). PubMed. [Link]

    • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (n.d.). medRxiv. [Link]

    • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). PubMed. [Link]

    • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]

    • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). MDPI. [Link]

    • Prenylated 2-arylbenzofuran derivatives with potent antioxidant properties from Chlorophora regia (Moraceae). (2016). PubMed. [Link]

    • Bioactive 2-arylbenzofuran derivatives from Morus wittiorum. (2010). PubMed. [Link]

    • A new 2-arylbenzofuran with antioxidant activity from the black colored rice (Oryza sativa L.) bran. (2004). PubMed. [Link]

    • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC. [Link]

    • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI. [Link]

    • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. [Link]

    • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. (n.d.). IJSDR. [Link]

    • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). PMC. [Link]

    • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (n.d.). PMC. [Link]

    • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). PMC. [Link]

    • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmaceutical and Biological Sciences. [Link]

    • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

    • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). Taylor & Francis Online. [Link]

    • HEALTH EFFECTS. (n.d.). Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf. [Link]

    • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

    • Benzofurans and Benzodifurans. (n.d.). ResearchGate. [Link]

    • 2-Methylfuran Toxicity in Rats--Role of Metabolic Activation in Vivo. (1988). PubMed. [Link]

    Sources

    Validation

    benchmarking antioxidant capacity of 2-(4-Methoxyphenyl)benzofuran

    [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQ As a Senior Application Scientist, I frequently observe researchers misinterpreting the antioxidant potential of privileged chemical scaffolds. The b...

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    Author: BenchChem Technical Support Team. Date: March 2026

    [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQ

    As a Senior Application Scientist, I frequently observe researchers misinterpreting the antioxidant potential of privileged chemical scaffolds. The benzofuran ring is widely recognized in drug development for its neuroprotective and anti-inflammatory properties. However, assuming that all benzofuran derivatives—such as 2-(4-Methoxyphenyl)benzofuran —are potent direct antioxidants is a fundamental structural error.

    In this technical guide, we will benchmark 2-(4-Methoxyphenyl)benzofuran against structurally optimized alternatives (hydroxylated benzofurans) and industry standards (Trolox). By dissecting the causality behind experimental choices and providing self-validating protocols, this guide establishes a definitive framework for evaluating radical scavenging capacity.

    To objectively benchmark an antioxidant, we must first understand the molecular mechanics of radical neutralization. Antioxidants typically quench reactive oxygen species (ROS) via two primary pathways: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) . For benzofuran derivatives, the HAT mechanism is the dominant driver of efficacy.

    The ability of a molecule to donate a hydrogen atom is inversely proportional to the Bond Dissociation Enthalpy (BDE) of its functional groups.

    • Hydroxylated Benzofurans (e.g., 5-hydroxybenzofuran-2-ones): These compounds possess a free phenolic -OH group. The O-H bond has a relatively low BDE, allowing for rapid hydrogen donation to a free radical (such as DPPH•). The resulting phenoxyl radical is highly stable due to electron delocalization across the benzofuran ring 1[1].

    • 2-(4-Methoxyphenyl)benzofuran: In this derivative, the critical hydroxyl group is replaced by a methoxy (-OCH3) group. The C-H bonds within a methoxy group possess a significantly higher BDE, creating a severe kinetic barrier to hydrogen donation. Consequently, methoxy-substituted 2-arylbenzofurans exhibit virtually no DPPH radical scavenging activity 2[2]. The presence of a free hydroxyl group is an absolute structural prerequisite for primary antioxidant capacity in this scaffold[2].

    SAR_Mechanism cluster_OH Hydroxylated Benzofurans cluster_OMe 2-(4-Methoxyphenyl)benzofuran A Free Phenolic -OH B Low Bond Dissociation Enthalpy (BDE) A->B C Hydrogen Atom Transfer (HAT) to ROS B->C D Potent Radical Scavenging C->D W Methoxy Group (-OCH3) X High C-H Bond Dissociation Enthalpy W->X Y Inability to Donate Hydrogen Atom X->Y Z Negligible Radical Scavenging Y->Z

    Structural logic dictating Hydrogen Atom Transfer (HAT) capacity in benzofuran derivatives.

    Comparative Benchmarking Data

    To provide a quantitative baseline, we benchmark 2-(4-Methoxyphenyl)benzofuran against Trolox (a water-soluble Vitamin E analog used as the industry standard) and optimized hydroxylated benzofurans. Performance is measured via the relative IC50 (rIC50) in a DPPH assay, defined as the moles of antioxidant required to reduce one mole of DPPH•. A lower rIC50 value indicates a higher antioxidant capacity 3[3].

    CompoundStructural FeatureSolventrIC50 (mols/mols DPPH•)Relative Efficacy
    Trolox (Standard) Chroman-6-olMethanol0.23 – 0.41Baseline Reference
    5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one Di-OH substitutionMethanol0.18Superior (>Trolox)
    5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one Mono-OH substitutionMethanol0.31High (~0.75x Trolox)
    2-(4-Methoxyphenyl)benzofuran Methoxy (-OCH3) substitutionMethanolN/A (No reduction)Inactive

    Data synthesized from standardized DPPH assays[1][2][3]. Note: Variance in Trolox rIC50 (0.23 vs 0.41) depends on specific incubation times and solvent purities across independent studies.

    Standardized Experimental Protocols

    A robust benchmarking study requires self-validating assay systems. Every experimental run must include a vehicle control (to establish baseline radical absorbance) and a positive control (Trolox, to validate reagent integrity and calculate Trolox Equivalent Antioxidant Capacity - TEAC).

    Protocol A: Cell-Free DPPH Radical Scavenging Assay

    This assay measures direct chemical reactivity via spectrophotometry[3].

    • Reagent Preparation: Prepare a 150 μM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Causality note: Methanol is preferred over acetonitrile as protic solvents stabilize the transition states during HAT mechanisms[1].

    • Compound Addition: In a 96-well microplate, add the test compound (2-(4-Methoxyphenyl)benzofuran) at concentrations ranging from 10 to 100 μM to the DPPH solution.

    • Controls: Prepare a blank (Methanol + DPPH) and a positive control (Trolox at 10-100 μM).

    • Incubation: Incubate the mixture in the dark at 37°C for exactly 30 minutes. Causality note: Darkness prevents photo-degradation of the DPPH radical.

    • Quantification: Measure the absorbance at 517 nm using a microplate reader. Calculate the percentage of inhibition and determine the IC50.

    DPPH_Protocol Step1 1. Reagent Prep 150 μM DPPH in Methanol Step2 2. Compound Addition 10-100 μM Test/Control Step1->Step2 Step3 3. Incubation 37°C for 30 min (Dark) Step2->Step3 Step4 4. Quantification Absorbance at 517 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 & rIC50 Step4->Step5

    Step-by-step workflow for the self-validating DPPH radical scavenging assay.

    Protocol B: Intracellular ROS Scavenging (Cell-Based)

    While cell-free assays measure direct reactivity, cell-based assays evaluate membrane permeability and intracellular efficacy. We utilize the DCF-DA assay in SH-SY5Y neuroblastoma cells 4[4].

    • Cell Culture & Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium. Differentiate using 1% FBS and 80 nM PMA for 6 days to mimic a neuronal phenotype[4].

    • Stress Induction: Induce intracellular oxidative stress by treating the cells with 10 μM catechol for 6 hours[4].

    • Treatment: Concurrently treat the cells with 10 μM of the test compound or Trolox[4].

    • Staining & Flow Cytometry: Stain cells with DCF-DA (which fluoresces upon oxidation by ROS). Quantify the lowering of intracellular ROS levels by measuring the Mean Fluorescence Intensity (MFI) via flow cytometry[4]. Expected Result: Hydroxylated benzofurans will significantly reduce MFI, whereas 2-(4-Methoxyphenyl)benzofuran will mirror the stressed vehicle control.

    Application Insights for Drug Development

    If your lead compound is 2-(4-Methoxyphenyl)benzofuran , do not rely on it as a direct chemical antioxidant. The steric hindrance and high BDE of the methoxy group abolish its radical scavenging utility. Instead, drug development professionals should pivot their strategy toward one of two avenues:

    • Alternative Biological Targets: Investigate the compound's potential as a competitive enzyme inhibitor. Methoxy-substituted benzofurans have shown significant promise as inhibitors of α-glucosidase and PTP1B receptors[2].

    • Prodrug Strategies: Consider the methoxy group as a metabolic precursor. In vivo, hepatic cytochrome P450 enzymes may catalyze the O-demethylation of the methoxy group, generating the active, free-hydroxyl phenolic metabolite capable of potent antioxidant activity.

    References

    • Antioxidant Activity and Inhibition of α-Glucosidase by Hydroxyl-functionalized 2-Arylbenzo[b]furans.
    • A Comparative Analysis of the Antioxidant Activity of 5-Hydroxybenzofuran-2-one Derivatives.
    • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.
    • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration.

    Sources

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Feasible Synthetic Routes

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